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  • Product: 4-Ethynyl-1-phenyl-1H-pyrazole
  • CAS: 51294-73-6

Core Science & Biosynthesis

Foundational

Synthesis pathways and reaction mechanisms for 4-Ethynyl-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways and rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 4-Ethynyl-1-phenyl-1H-pyrazole, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations and practical execution of its synthesis. We will explore the construction of the 1-phenyl-1H-pyrazole core and subsequent functionalization at the C4 position, with a primary focus on the robust and widely applicable Sonogashira coupling reaction. Detailed experimental protocols, mechanistic discussions, and data presentation are included to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a privileged class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in modern drug discovery, with numerous marketed drugs, such as Celecoxib and Rimonabant, featuring a pyrazole core.[2] The unique electronic properties and conformational pre-organization endowed by the pyrazole ring allow for specific and high-affinity interactions with a variety of biological targets. The introduction of an ethynyl group at the 4-position of the pyrazole ring, as in 4-Ethynyl-1-phenyl-1H-pyrazole, provides a versatile handle for further chemical modifications through reactions like "click chemistry," making it an exceptionally valuable synthon for creating diverse molecular libraries.[3]

Strategic Overview of the Synthesis

The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole is most effectively approached in a two-stage process. The first stage involves the construction of the 1-phenyl-1H-pyrazole heterocyclic system. The second, and more critical stage, is the introduction of the ethynyl moiety at the C4 position. This is typically achieved through a cross-coupling reaction, which necessitates a pre-functionalized pyrazole, most commonly a 4-halo-1-phenyl-1H-pyrazole.

Herein, we will detail two primary pathways:

  • Pathway A: Knorr Pyrazole Synthesis followed by Halogenation and Sonogashira Coupling.

  • Pathway B: 1,3-Dipolar Cycloaddition for direct or indirect synthesis of the functionalized pyrazole.

The following diagram illustrates the general synthetic logic.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Functionalization Starting Materials Starting Materials 1-Phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole Starting Materials->1-Phenyl-1H-pyrazole  Knorr Synthesis or  1,3-Dipolar Cycloaddition 4-Halo-1-phenyl-1H-pyrazole 4-Halo-1-phenyl-1H-pyrazole 1-Phenyl-1H-pyrazole->4-Halo-1-phenyl-1H-pyrazole  Halogenation 4-Ethynyl-1-phenyl-1H-pyrazole 4-Ethynyl-1-phenyl-1H-pyrazole 4-Halo-1-phenyl-1H-pyrazole->4-Ethynyl-1-phenyl-1H-pyrazole  Sonogashira Coupling

Caption: General two-stage synthetic strategy.

Synthesis of the 1-Phenyl-1H-pyrazole Core

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly reliable method for constructing the pyrazole ring.[4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, in this case, phenylhydrazine.[5]

Reaction Mechanism: The reaction proceeds through an initial nucleophilic attack of the phenylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.[5][6]

G cluster_mechanism Knorr Pyrazole Synthesis Mechanism Start 1,3-Dicarbonyl + Phenylhydrazine Intermediate1 Initial Condensation (Imine/Enamine formation) Start->Intermediate1 + H⁺ Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 - H₂O Product 1-Phenyl-1H-pyrazole Intermediate3->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one

A common precursor which can be further functionalized is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, synthesized from ethyl acetoacetate and phenylhydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (1 eq.) and ethanol.[7]

  • Reagent Addition: Add phenylhydrazine (1 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[5][7]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]

ReagentMolar Eq.Purpose
Ethyl Acetoacetate1.01,3-Dicarbonyl source
Phenylhydrazine1.0Hydrazine source
Glacial Acetic AcidCatalyticAcid catalyst
EthanolSolventReaction medium

Introduction of the Ethynyl Group at the C4 Position

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[8] However, for a more controlled and high-yielding introduction of the ethynyl group, a two-step sequence involving halogenation followed by a palladium-catalyzed cross-coupling reaction is the preferred industrial and academic standard.

Step 1: Halogenation of the 1-Phenyl-1H-pyrazole Core

Iodination at the C4 position is often the most effective strategy as aryl iodides are highly reactive in subsequent cross-coupling reactions.[9]

Reaction Mechanism: The iodination of pyrazoles is an electrophilic aromatic substitution. A potent iodinating species is generated in situ, which then attacks the electron-rich C4 position of the pyrazole ring.

Experimental Protocol: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in a suitable solvent like acetonitrile or acetic acid, add iodine (I₂) (1.1 mmol).[10]

  • Oxidant Addition: Add an oxidizing agent such as ceric ammonium nitrate (CAN) (1.2 mmol) portion-wise to the mixture. The oxidant generates a more potent electrophilic iodine species.[9][10]

  • Reaction Conditions: Stir the mixture at room temperature or heat to 80 °C, monitoring by TLC until the starting material is consumed.[10]

  • Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]

ReagentMolar Eq.Purpose
1-Phenyl-1H-pyrazole1.0Substrate
Iodine (I₂)1.1Iodine source
Ceric Ammonium Nitrate (CAN)1.2Oxidant/Activator
AcetonitrileSolventReaction medium
Step 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is exceptionally well-suited for the synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole from its 4-iodo precursor.[9][13]

Reaction Mechanism: The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[11]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->Pd_add Ar-I Pd_trans Transmetalation Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Pd_trans->Pd0 Reductive Elimination (Product Out) CuI Cu(I) Cu_acetylide Copper Acetylide Cu-C≡CR CuI->Cu_acetylide H-C≡CR, Base Cu_acetylide->Pd_add Transmetalation Cu_acetylide->CuI

Caption: Simplified Sonogashira coupling mechanism.

Experimental Protocol: Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 4-Iodo-1-phenyl-1H-pyrazole (1.0 eq.) in a degassed solvent such as DMF or THF.[13]

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).[12][13]

  • Alkyne Addition: Add the terminal alkyne, such as (trimethylsilyl)acetylene (1.2 eq.). Using a silyl-protected alkyne prevents self-coupling and the silyl group can be easily removed in a subsequent step.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Work-up and Deprotection: After completion, filter the reaction mixture through celite to remove the catalyst. If a silyl-protected alkyne was used, the crude product can be treated with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) to remove the silyl group.

  • Purification: Purify the final product by column chromatography on silica gel.

ReagentMolar Eq. / Mol%Purpose
4-Iodo-1-phenyl-1H-pyrazole1.0Aryl halide substrate
(Trimethylsilyl)acetylene1.2Alkyne source
PdCl₂(PPh₃)₂2-5 mol%Palladium catalyst
Copper(I) Iodide (CuI)5-10 mol%Co-catalyst
Triethylamine (Et₃N)2.0-3.0Base and solvent
Tetrahydrofuran (THF)SolventReaction medium

Conclusion

The synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole is a well-established process that relies on fundamental and robust organic reactions. The key to a successful synthesis lies in the efficient construction of the 1-phenyl-1H-pyrazole core, followed by a strategic halogenation and a high-yielding Sonogashira cross-coupling reaction. The protocols and mechanistic insights provided in this guide are based on established and reliable methodologies, offering a solid foundation for researchers to produce this valuable chemical building block for applications in drug discovery and materials science.

References

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Sources

Exploratory

In-Depth Technical Guide: 4-Ethynyl-1-phenyl-1H-pyrazole Molecular Weight and Exact Mass Calculation

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary A precise understanding of a compound's molecular weight and exact mass is fundamental to all facets of chemical research and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A precise understanding of a compound's molecular weight and exact mass is fundamental to all facets of chemical research and development. These two values, while related, provide distinct and critical information for activities ranging from reaction stoichiometry to structural elucidation. This guide provides a comprehensive, step-by-step methodology for the calculation of the molecular weight and exact mass of 4-Ethynyl-1-phenyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of these calculations, present the derived values in a clear, tabular format, and visualize the workflow for a holistic understanding.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before delving into the calculations, it is crucial to establish the distinction between molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule based on the natural isotopic abundance of its constituent elements.[1] The atomic weights found on the periodic table are themselves these weighted averages.[1][2] This figure is indispensable for macroscopic applications, such as preparing solutions of a specific molarity or calculating theoretical yields of a reaction.

  • Exact Mass: In contrast, the exact mass is a calculated value using the mass of the most abundant isotope of each element.[3][4] This is the mass that is measured by high-resolution mass spectrometry (HRMS), an analytical technique that can resolve molecules with very small mass differences. The exact mass is a powerful tool for confirming the elemental composition of a newly synthesized molecule or an unknown compound.

Step-by-Step Calculation for 4-Ethynyl-1-phenyl-1H-pyrazole

Determination of the Molecular Formula

The initial and most critical step is to ascertain the correct molecular formula from the chemical structure of 4-Ethynyl-1-phenyl-1H-pyrazole.

The molecule is composed of:

  • A phenyl group (C₆H₅)

  • A pyrazole ring with one hydrogen substituted (C₃H₃N₂)

  • An ethynyl group (C₂H)

By summing the atoms, we arrive at the molecular formula: C₁₁H₈N₂ .

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula. The International Union of Pure and Applied Chemistry (IUPAC) provides standard atomic weights, which may be expressed as intervals for elements with significant natural isotopic variation.[5][6] For routine calculations, a conventional value is often used.[2]

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol [7]

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol [7]

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol [7]

Molecular Weight = 132.121 + 8.064 + 28.014 = 168.20 g/mol

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[3][4]

  • Carbon (¹²C): 11 atoms × 12.000000 u = 132.000000 u[8][9]

  • Hydrogen (¹H): 8 atoms × 1.007825 u = 8.062600 u[8][9]

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u[8][9]

Exact Mass = 132.000000 + 8.062600 + 28.006148 = 168.068748 u

Summary of Calculated Values

ParameterValueUnitsBasis of Calculation
Molecular Formula C₁₁H₈N₂-Structural Analysis
Molecular Weight 168.20 g/mol Weighted average of natural isotopic abundances
Exact Mass 168.068748u (amu)Mass of the most abundant isotope of each element

Experimental Workflow Visualization

The logical process from structural identification to the application of these calculated values in a research setting is illustrated below.

G cluster_input Initial Analysis cluster_mw Molecular Weight Pathway cluster_em Exact Mass Pathway struct Chemical Structure of 4-Ethynyl-1-phenyl-1H-pyrazole formula Molecular Formula C₁₁H₈N₂ struct->formula atomic_weights Standard Atomic Weights (IUPAC) formula->atomic_weights isotope_masses Most Abundant Isotope Masses (¹²C, ¹H, ¹⁴N) formula->isotope_masses calc_mw Calculate Molecular Weight (168.20 g/mol) atomic_weights->calc_mw app_mw Application: Stoichiometry, Solution Prep. calc_mw->app_mw calc_em Calculate Exact Mass (168.068748 u) isotope_masses->calc_em app_em Application: High-Resolution Mass Spectrometry calc_em->app_em

Sources

Foundational

Single Crystal X-ray Diffraction Analysis of 4-Ethynyl-1-phenyl-1H-pyrazole: An In-Depth Technical Guide

Executive Summary The compound 4-Ethynyl-1-phenyl-1H-pyrazole (CAS: 51294-73-6) is a highly versatile building block, frequently utilized in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry and the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Ethynyl-1-phenyl-1H-pyrazole (CAS: 51294-73-6) is a highly versatile building block, frequently utilized in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry and the development of novel pharmaceuticals. Understanding its solid-state architecture through Single Crystal X-ray Diffraction (SCXRD) is critical for drug development professionals. The spatial orientation of its terminal alkyne, the planarity of the pyrazole-phenyl axis, and its intermolecular packing behaviors (such as π−π stacking and C-H··· π interactions) directly influence its physicochemical properties, solubility, and reactivity.

This whitepaper provides a comprehensive, self-validating methodological guide to acquiring, solving, and analyzing the SCXRD data for 4-Ethynyl-1-phenyl-1H-pyrazole, establishing a rigorous framework from crystallogenesis to database deposition.

Crystallogenesis: The Slow Evaporation Protocol

The foundation of any SCXRD experiment is a high-quality, defect-free single crystal. For non-polar to moderately polar organic molecules like 4-Ethynyl-1-phenyl-1H-pyrazole, the slow evaporation technique is the gold standard[1].

Causality & Experimental Logic

Slow evaporation is selected because the gradual increase in supersaturation allows for strict thermodynamic control. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned crystals with high defect densities. By restricting the evaporation rate, molecules have sufficient time to orient themselves into the lowest-energy lattice configuration, yielding highly ordered macroscopic crystals[2].

Step-by-Step Methodology
  • Solvent Selection : Dissolve 50 mg of synthesized 4-Ethynyl-1-phenyl-1H-pyrazole in 2 mL of a binary solvent system (Dichloromethane/Hexane, 1:1 v/v). Rationale: The polar pyrazole core dissolves readily in DCM, while hexane acts as an antisolvent to gradually induce nucleation as the more volatile DCM evaporates.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Rationale: Removing microscopic particulate impurities prevents heterogeneous nucleation, ensuring the growth of a single crystal.

  • Evaporation Control : Puncture the vial cap with a single 20-gauge needle hole and place it in a vibration-free, temperature-controlled environment (20 °C). Rationale: Restricting airflow maintains a constant state of low supersaturation[1].

  • Harvesting : After 5-7 days, visually inspect the vial using a polarized light microscope. Select a crystal with distinct, sharp faces (approx. 0.25 × 0.20 × 0.15 mm) that extinguishes light uniformly when rotated.

X-ray Data Acquisition & Processing

Once a suitable crystal is harvested, the physical diffraction experiment must be executed with precision to ensure high data completeness and resolution.

Step-by-Step Methodology
  • Mounting & Cryocooling : Coat the selected crystal in paratone oil, mount it on a MiTeGen loop, and transfer it immediately to the diffractometer's cold stream (100 K). Causality: The oil prevents solvent loss and atmospheric degradation. Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), which is especially critical for accurately resolving the terminal alkyne hydrogen atom.

  • Data Collection : Center the crystal optically. Using a diffractometer (e.g., Bruker D8 Venture) equipped with a CMOS area detector and Mo K α radiation ( λ=0.71073 Å), execute a data collection strategy generated by the APEX4 software suite[3]. Collect ω and ϕ scans with a 0.5° frame width.

  • Data Reduction : Integrate the frames using SAINT and apply a multi-scan absorption correction using SADABS.

    • Self-Validating Checkpoint: The protocol validates itself here. An Rint​ (merging R-factor) value below 0.05 confirms the internal consistency of the symmetry-equivalent reflections, proving the crystal is not twinned or degraded.

G A Compound Synthesis & Purification B Crystallogenesis (Slow Evaporation) A->B C Crystal Mounting & Cryocooling (100 K) B->C D X-ray Data Collection (APEX4 / Mo Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT / Olex2) E->F G Anisotropic Refinement (SHELXL) F->G H CIF Validation & CCDC Deposition G->H

Caption: Workflow for the acquisition and processing of SCXRD data.

Structure Solution and Refinement

The raw diffraction data (intensities) must be mathematically converted into an electron density map (solving the phase problem) and subsequently refined.

Step-by-Step Methodology
  • Structure Solution : Solve the phase problem using Intrinsic Phasing in SHELXT[4]. This algorithm automatically determines the space group and locates the heavy atoms (C, N).

  • Refinement via Olex2 : Import the solution into the Olex2 graphical user interface[5]. Olex2 provides a comprehensive environment that seamlessly integrates with the SHELXL refinement engine[6].

  • Anisotropic Refinement : Refine the structure using full-matrix least-squares on F2 in SHELXL[7]. Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Hydrogen Atom Treatment : Place the terminal alkyne hydrogen and aromatic hydrogens in calculated positions using a riding model. Causality: X-rays scatter off electron clouds. Because hydrogen atoms possess only a single electron, their exact positions are difficult to locate accurately via X-ray diffraction. The riding model (AFIX 43 for aromatic, AFIX 137 for the terminal alkyne) ensures geometrically logical C-H bond lengths and angles, preventing refinement instability[7].

    • Self-Validating Checkpoint: A Goodness-of-Fit (GoF) near 1.0 and a flat residual electron density map ( Δρmax​ < 0.5 e/ų) mathematically validate the structural model.

Quantitative Data & Structural Analysis

Below is a representative crystallographic dataset for 4-Ethynyl-1-phenyl-1H-pyrazole, demonstrating the expected parameters for a high-quality refinement of this molecular class.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₈N₂
Formula Weight 168.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452(3) Å, b = 5.814(2) Å, c = 13.210(4) Å
Cell Angles α = 90°, β = 105.32(1)°, γ = 90°
Volume 848.5(4) ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.317 g/cm³
Absorption Coefficient ( μ ) 0.082 mm⁻¹
F(000) 352
Crystal Size 0.25 × 0.20 × 0.15 mm
Reflections Collected / Independent 12,450 / 2,105[ Rint​ = 0.031]
Data / Restraints / Parameters 2,105 / 0 / 118
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0382, wR2​ = 0.0914
Largest Diff. Peak and Hole 0.214 and -0.185 e/ų
Structural Packing Logic

The crystal packing of 4-Ethynyl-1-phenyl-1H-pyrazole is dictated by three primary intermolecular forces. The linearity of the ethynyl group allows the terminal hydrogen to act as a weak hydrogen bond donor, engaging in C-H··· π interactions with the electron-rich phenyl rings of adjacent molecules. Simultaneously, the planar pyrazole and phenyl rings engage in offset π−π stacking, stabilizing the three-dimensional lattice.

G2 Core 4-Ethynyl-1-phenyl-1H-pyrazole Crystal Packing Ethynyl Terminal Alkyne (-C≡CH) Core->Ethynyl Pyrazole Pyrazole Core (N-N) Core->Pyrazole Phenyl Phenyl Ring (-C6H5) Core->Phenyl CH_Pi C-H···π Interactions (Stabilizes 3D Lattice) Ethynyl->CH_Pi Dipole Dipole-Dipole Interactions Pyrazole->Dipole Pi_Pi π-π Stacking (Centroid-Centroid < 3.8 Å) Pyrazole->Pi_Pi Phenyl->CH_Pi Phenyl->Pi_Pi

Caption: Intermolecular interaction network dictating the crystal packing of 4-Ethynyl-1-phenyl-1H-pyrazole.

Data Deposition & Validation

The final step in the SCXRD workflow is the generation of a Crystallographic Information File (CIF) and its deposition into the Cambridge Structural Database (CSD)[8].

Step-by-Step Methodology
  • CIF Generation : Export the refined model from Olex2 as a .cif file, ensuring all experimental metadata (instrument type, temperature, morphology) is appended.

  • IUCr CheckCIF : Upload the CIF to the International Union of Crystallography (IUCr) CheckCIF server.

    • Self-Validating Checkpoint: The server performs over 400 geometric and crystallographic checks. A report free of Level A or B alerts confirms the structural integrity and physical viability of the model.

  • CCDC Deposition : Submit the validated CIF to the Cambridge Crystallographic Data Centre (CCDC)[9]. The CCDC assigns a unique deposition number, ensuring the data is permanently archived, peer-reviewable, and accessible to the global scientific community.

References

  • Title : Crystal Growing Guide | Source : University of Colorado Boulder | URL : [Link]

  • Title : Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications | Source : ResearchGate | URL : [Link]

  • Title : OLEX2: A complete structure solution, refinement and analysis program | Source : Journal of Applied Crystallography | URL : [Link]

  • Title : Crystal structure refinement with SHELXL | Source : Acta Crystallographica Section C | URL : [Link]

  • Title : The Cambridge Structural Database: a quarter of a million crystal structures and rising | Source : Acta Crystallographica Section B | URL : [Link]

  • Title : Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide (APEX4 Reference) | Source : IUCrData | URL : [Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the Computational Modeling of 4-Ethynyl-1-phenyl-1H-pyrazole Molecular Orbitals

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for the computational modeling of molecular orbitals for 4-Ethynyl-1-phenyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the computational modeling of molecular orbitals for 4-Ethynyl-1-phenyl-1H-pyrazole, a molecule of interest within the pharmacologically significant pyrazole class of compounds.[1][2][3] As a senior application scientist, this document moves beyond a simple recitation of steps to deliver a narrative grounded in scientific causality and field-proven insights. We will explore the theoretical underpinnings of quantum chemical calculations, detail a robust and reproducible workflow using industry-standard software, and provide expert guidance on interpreting the resulting data. The objective is to equip researchers and drug development professionals with the knowledge to competently perform and analyze these calculations, thereby gaining critical insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent.

Rationale and Significance: Why Model Molecular Orbitals?

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer agents.[1][4] 4-Ethynyl-1-phenyl-1H-pyrazole, with its specific substitutions, presents a unique electronic profile that dictates its interactions with biological targets. Understanding this profile is paramount in modern, computationally-driven drug discovery.[5][6][7]

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding.[8][9]

  • HOMO: This orbital represents the location of the most energetic electrons. Its energy level is a proxy for the molecule's ability to donate electrons, correlating with its oxidation potential.[10] In a drug-receptor interaction, the HOMO often engages with electron-accepting regions of a biological target.[11]

  • LUMO: This is the lowest-energy orbital that is vacant of electrons and represents the molecule's ability to accept electrons, correlating with its reduction potential.[10] It is the region where the molecule is most susceptible to nucleophilic attack.[8]

  • The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity.[12] A smaller gap suggests the molecule is more easily excitable and thus more reactive, a key consideration in predicting both efficacy and potential toxicity.

By modeling these orbitals, we can predict regions of electrophilic and nucleophilic reactivity, understand potential metabolic pathways, and, most importantly, generate hypotheses about how the molecule might bind to a protein target, accelerating the drug design and optimization cycle.[11][13]

Theoretical Framework: The Quantum Mechanical Foundation

The accurate description of molecular orbitals is rooted in quantum mechanics. The primary methods employed are ab-initio (from the beginning) calculations, which seek to solve the electronic Schrödinger equation.[14]

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab-initio approach that approximates the many-electron wavefunction as a single Slater determinant.[15][16] It treats each electron as moving in the average electrostatic field of all other electrons, a concept known as the self-consistent field (SCF) method.[14][15] While HF theory provides a valuable qualitative picture and serves as a starting point for more advanced methods, it systematically neglects the instantaneous electron-electron correlation, which can be a significant limitation.[16][17]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational efficiency.[18] DFT is also an ab-initio method, but instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy from the spatially dependent electron density.[19] A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation that are neglected in HF theory.

For organic molecules like our target, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are highly effective.[19][20] B3LYP mixes a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, providing a robust and widely validated method for studying pyrazole derivatives.[21][22][23][24]

The Role of Basis Sets

To solve the HF or DFT equations, the molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as a basis set .[25][26] These functions are centered on each atom in the molecule. The choice of basis set is a critical compromise between accuracy and computational cost.[25]

  • Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required to describe the core and valence orbitals of each atom. They are computationally fast but often provide only a rough qualitative description.[27][28]

  • Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Improve upon minimal sets by using multiple functions to describe each valence orbital, allowing for more flexibility in representing the electron distribution in chemical bonds.[28][29]

  • Polarization and Diffuse Functions:

    • Polarization functions (e.g., adding (d,p) to 6-31G to get 6-31G(d,p)) add functions of higher angular momentum (d-functions to heavy atoms, p-functions to hydrogens). These are crucial for accurately describing the shape of orbitals in non-spherical chemical environments, such as in strained rings or conjugated systems.[29]

    • Diffuse functions (e.g., + or ++ in 6-311++G(d,p)) are large, spread-out functions that are important for describing systems with significant electron density far from the nuclei, such as anions or molecules with lone pairs.[24]

For 4-Ethynyl-1-phenyl-1H-pyrazole, a Pople-style split-valence basis set like 6-311G(d,p) offers an excellent balance, providing high accuracy for geometry optimization and electronic property calculations without being excessively computationally demanding.[19][21]

Comprehensive Computational Workflow

The process of modeling molecular orbitals is a multi-step workflow that begins with building the molecule and culminates in the analysis of its electronic properties. Each step is critical for ensuring the validity and reproducibility of the results.

G cluster_prep 1. Pre-Processing cluster_calc 2. Quantum Mechanical Calculation cluster_post 3. Post-Processing & Analysis mol_build Molecular Structure Construction (GaussView or similar) pre_opt Initial Structure Refinement (Molecular Mechanics - UFF) mol_build->pre_opt Initial Geometry geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) pre_opt->geom_opt Input for QM freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Structure sp_calc Single Point Energy & Molecular Orbital Calculation freq_calc->sp_calc Verified Minimum orbital_vis Orbital Visualization (HOMO, LUMO, etc.) sp_calc->orbital_vis Checkpoint File (.chk/.fchk) data_extract Data Extraction (Orbital Energies, Dipole Moment) sp_calc->data_extract Output File (.log/.out) analysis Interpretation & Reporting (Reactivity, Stability) orbital_vis->analysis data_extract->analysis

Caption: A validated workflow for molecular orbital analysis.

Experimental Protocol: Step-by-Step Implementation

This protocol details the procedure using the Gaussian software suite, a widely used package for electronic structure calculations, and its graphical user interface, GaussView.[20][30][31][32]

Step 1: Molecular Construction and Pre-Optimization
  • Launch GaussView: Open the GaussView 6 application.[33]

  • Build the Molecule: Using the molecule builder tool, construct the 4-Ethynyl-1-phenyl-1H-pyrazole structure. Ensure correct atom types, hybridization, and connectivity. The CAS number for this molecule is 51294-73-6.[34]

  • Initial Cleaning: Use the "Clean" function (often represented by a broom icon) to apply standard bond lengths and angles. This provides a reasonable starting geometry.

  • Pre-Optimization (Molecular Mechanics): Before proceeding to a computationally expensive quantum mechanics calculation, perform a quick geometry optimization using a molecular mechanics force field like UFF (Universal Force Field).[35] This step resolves any significant steric clashes and brings the structure closer to a realistic conformation.

Step 2: Gaussian Input File Preparation
  • Open Gaussian Calculation Setup: In GaussView, navigate to Calculate -> Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq. This directive instructs Gaussian to first perform a geometry optimization to find the lowest energy structure and then follow it with a frequency calculation. The frequency calculation is a critical self-validation step: the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Method:

    • Method Tab: Select DFT.

    • Functional: Choose B3LYP.

    • Basis Set: Select 6-311G. Manually add polarization by selecting d,p in the polarization dropdowns.

  • Charge and Spin: For the neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is Singlet.

  • Checkpoint File: In the Link 0 tab, ensure the Checkpoint File is specified (e.g., pyrazole.chk). This file stores the results of the calculation, including the molecular orbitals, and is essential for visualization.[36]

  • Submit the Calculation: Save the input file (.gjf or .com) and submit it to the Gaussian program for execution.[37]

Caption: Structure of a typical Gaussian input file.

Step 3: Analysis and Visualization
  • Verify the Optimization: Once the calculation is complete, open the output file (.log or .out). Search for the term "Frequencies". Confirm that there are no negative (imaginary) frequencies listed.

  • Open the Checkpoint File: In GaussView, open the formatted checkpoint file (.fchk) which can be created from the binary .chk file using the formchk utility in Gaussian.

  • Visualize Molecular Orbitals:

    • Navigate to Results -> Surfaces/Contours.

    • In the new window, click the Cube Actions button and select New Cube.

    • In the Type dropdown, select the orbital you wish to view (e.g., HOMO, LUMO). Click OK. GaussView will generate the volumetric data for that orbital.

    • Back in the Surfaces/Contours window, click the Surface Actions button and select New Surface. This will display the 3D surface of the selected molecular orbital.[36][38]

    • Repeat this process for both the HOMO and LUMO orbitals.

Data Interpretation and Expected Results

The primary quantitative outputs from this calculation are the energies of the molecular orbitals. These values are critical for deriving key chemical reactivity descriptors.

Table 1: Key Computational Parameters and Derived Properties

ParameterSymbolTypical Value (eV)Interpretation & Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.0Indicates electron-donating ability. Higher (less negative) values suggest greater reactivity as a nucleophile.[8]
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.0Indicates electron-accepting ability. Lower (more negative) values suggest greater reactivity as an electrophile.[8]
HOMO-LUMO Energy GapΔE4.5 to 5.5ΔE = ELUMO - EHOMO. A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[10][12]
Chemical Potentialµ-3.5 to -4.5µ = (EHOMO + ELUMO) / 2. Measures the tendency of electrons to escape from the system.
Global Hardnessη2.2 to 2.8η = (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.
Global Electrophilicity Indexω1.0 to 2.0ω = µ² / (2η). A measure of the energy lowering of a system when it accepts electrons. Higher values indicate a stronger electrophile.

Note: The typical values are estimates for a molecule of this type and will be precisely determined by the calculation.

Visually, the HOMO is expected to be distributed across the more electron-rich parts of the molecule, likely involving the pyrazole ring and the phenyl ring's π-system. The LUMO will likely be located on regions that can best stabilize an additional electron, potentially with significant contributions from the ethynyl group and the pyrazole ring. The spatial distribution of these orbitals provides an intuitive map of the molecule's reactive sites.

Conclusion

This technical guide has outlined a robust, scientifically-grounded workflow for the computational modeling of molecular orbitals for 4-Ethynyl-1-phenyl-1H-pyrazole. By leveraging Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set, researchers can obtain reliable insights into the electronic structure and reactivity of this and similar molecules. The detailed protocol, from molecular construction in GaussView to the interpretation of orbital energies, provides a self-validating framework for generating actionable data. This approach is an indispensable tool in modern drug discovery, enabling the rapid, in-silico assessment of molecular properties to guide synthesis, optimize lead compounds, and ultimately accelerate the development of new therapeutic agents.[5][6][39]

References

  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025). Chem Biodivers, 22(9), e202403450. [Link]

  • Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025). PubMed. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2021). AIP Publishing. [Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. (2025). Engineered Science Publisher. [Link]

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  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PMC. [Link]

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Foundational

A Comprehensive Technical Guide to the Discovery and Synthesis of 1-Phenyl-1H-Pyrazole Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-phenyl-1H-pyrazole framework is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazole framework is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The strategic incorporation of a terminal alkyne moiety onto this core structure significantly broadens its synthetic versatility, particularly as a handle for "click" chemistry and other coupling reactions.[3][4][5] This guide provides an in-depth exploration of the key synthetic methodologies for preparing 1-phenyl-1H-pyrazole terminal alkynes, detailing both classical and modern catalytic approaches. It aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable chemical entity in drug discovery and materials science.

The Strategic Importance of the 1-Phenyl-1H-Pyrazole Alkyne Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][6][7] The N-phenyl substitution is a common feature in many biologically active pyrazoles, contributing to favorable pharmacokinetic profiles.

The introduction of a terminal alkyne group transforms the 1-phenyl-1H-pyrazole into a highly versatile building block. Terminal alkynes are key functional groups in modern organic synthesis, most notably for their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][8] This reaction allows for the efficient and modular assembly of complex molecules from simpler, azide- and alkyne-functionalized components.

Key Synthetic Strategies for 1-Phenyl-1H-Pyrazole Terminal Alkynes

The synthesis of these target molecules can be broadly categorized into two main approaches: the construction of the pyrazole ring from an alkyne-containing precursor and the direct alkynylation of a pre-formed pyrazole ring.

Classical Approach: Cyclocondensation Reactions

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] To obtain a terminal alkyne-substituted pyrazole, the 1,3-dicarbonyl starting material must already possess the alkyne functionality.

Protocol 1: Synthesis via Cyclocondensation of an Alkynyl-1,3-dicarbonyl Compound

  • Preparation of the Alkynyl-1,3-dicarbonyl Precursor: This can be achieved through various methods, such as the Claisen condensation of an appropriate methyl ketone with an ester bearing a protected alkyne. The use of a protecting group, such as a trimethylsilyl (TMS) group, is often necessary to prevent side reactions of the acidic terminal alkyne proton.

  • Cyclocondensation with Phenylhydrazine: The alkynyl-1,3-dicarbonyl compound is reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, often with heating.[9][11] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[10]

  • Deprotection: If a protecting group was used, it is removed in a final step. For a TMS group, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or mild basic conditions.

Causality and Experimental Considerations:

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls, the reaction can potentially yield two regioisomers.[9][10] The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions.[10]

  • Reaction Conditions: The choice of solvent can influence the reaction rate and regioselectivity. While protic solvents like ethanol are common, aprotic dipolar solvents have also been shown to be effective.[9]

Modern Catalytic Approach: The Sonogashira Coupling

The Sonogashira coupling is a powerful and highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction has become a cornerstone for the direct alkynylation of heterocyclic compounds, including 1-phenyl-1H-pyrazoles.

Protocol 2: Sonogashira Coupling of a Halo-1-phenyl-1H-pyrazole

  • Substrate Preparation: A halo-substituted 1-phenyl-1H-pyrazole (typically iodo- or bromo-) is required. This can be prepared through direct halogenation of the parent pyrazole or synthesized from a suitable precursor.

  • Reaction Setup: The halo-pyrazole, a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylethylamine) are combined in an inert solvent like THF or DMF.

  • Reaction Execution: The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: The reaction mixture is worked up to remove the catalyst and salts, and the crude product is purified by column chromatography.

  • Deprotection (if necessary): If a protected alkyne was used, the protecting group is removed as described in Protocol 1.

Causality and Mechanistic Insights:

  • The Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and reductive elimination to give the final product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.

  • Advantages: This method offers high yields, excellent functional group tolerance, and can be performed under mild conditions.[12] It allows for the late-stage introduction of the alkyne moiety, which is highly advantageous in multi-step syntheses.

Diagram 1: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu-acetylide) Transmetalation Transmetalation Product Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Product Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Reductive Elimination Cu(I)C≡CR Cu(I)C≡CR R-C≡CH R-C≡CH R-C≡CH->Cu(I)C≡CR Base, Cu(I)X

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Summary of Synthetic Approaches

MethodKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Cyclocondensation Alkynyl-1,3-dicarbonyl, Phenylhydrazine, Acid/Heat40-80%Utilizes readily available starting materials.Can lead to regioisomeric mixtures, limited functional group tolerance.[9][10]
Sonogashira Coupling Halo-pyrazole, Terminal Alkyne, Pd/Cu catalysts, Base70-95%High yields, excellent functional group tolerance, late-stage functionalization.[15][16]Requires pre-halogenated pyrazoles, potential for metal contamination.

Applications in Drug Discovery and Beyond

The 1-phenyl-1H-pyrazole terminal alkyne scaffold is a valuable precursor for a wide range of applications:

  • Drug Discovery: The alkyne handle is ideal for constructing libraries of potential drug candidates via click chemistry.[5] These compounds have been investigated as inhibitors of various enzymes, including phosphodiesterase 4 (PDE4).[15]

  • Materials Science: The rigid, linear nature of the alkyne, combined with the aromatic pyrazole core, makes these molecules interesting building blocks for novel organic materials with potential applications in electronics and photonics.

  • Bioconjugation: The ability to participate in bioorthogonal click reactions allows for the labeling and tracking of biomolecules in living systems.[3][8]

Conclusion

The synthesis of 1-phenyl-1H-pyrazole terminal alkynes has evolved from classical cyclocondensation reactions to highly efficient and versatile transition-metal-catalyzed methods. The Sonogashira coupling, in particular, has emerged as a powerful tool for the direct and late-stage introduction of the alkyne functionality. The accessibility of these compounds, coupled with the vast synthetic potential of the terminal alkyne, ensures their continued importance as key building blocks in the development of new therapeutics and advanced materials.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. Chemical Science. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Molecules. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • Click chemistry. Wikipedia. [Link]

  • "Click" chemistry with CuAIAC. Bio&Organic LAB, P1-0179, FKKT. [Link]

  • Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. PubMed. [Link]

  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Harnessing the Power of Click Chemistry: A Detailed Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-1-phenyl-1H-pyrazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a philosophy emphasizin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a philosophy emphasizing rapid, reliable, and high-yielding chemical transformations.[1][2] This guide provides an in-depth exploration of the CuAAC reaction, focusing on the use of 4-Ethynyl-1-phenyl-1H-pyrazole as a key alkyne building block. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs for treating a range of diseases from cancer to viral infections.[3] By covalently linking this potent pharmacophore to other molecules of interest via a stable, aromatic 1,2,3-triazole linker, researchers can rapidly generate novel molecular entities with significant potential in drug discovery and materials science. This document offers a detailed mechanistic overview, comprehensive experimental protocols, troubleshooting guidance, and a discussion of the applications for the resulting pyrazole-triazole conjugates.

The Scientific Foundation: Mechanism and Principles of CuAAC

The CuAAC reaction is a powerful variant of the Huisgen 1,3-dipolar cycloaddition, which traditionally requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2][4] The introduction of a copper(I) catalyst revolutionizes this process, dramatically accelerating the reaction rate (by factors of 10⁷ to 10⁸) and affording only the 1,4-disubstituted 1,2,3-triazole product under mild, often aqueous, conditions.[4]

The Catalytic Cycle

The exquisite control and efficiency of the CuAAC reaction stem from a well-defined catalytic cycle. While research suggests the involvement of more complex dinuclear copper species, the fundamental steps are widely accepted as follows[5]:

  • Formation of Copper-Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne (4-Ethynyl-1-phenyl-1H-pyrazole) to form a highly reactive copper-acetylide intermediate. This step is crucial as it lowers the activation energy for the subsequent cycloaddition.[1][2]

  • Coordination and Cycloaddition: The azide reactant coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a concerted [3+2] cycloaddition, leading to the formation of a six-membered copper-triazolide intermediate.[1]

  • Protonolysis and Catalyst Regeneration: The copper-triazolide is then protonated, typically by a proton source in the reaction medium, to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R-C≡CH (4-Ethynyl-1-phenyl-1H-pyrazole) Azide R'-N₃ Cu_Triazolide Copper-Triazolide Intermediate Product 1,4-Disubstituted Triazole Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I + H⁺ Cu_Triazolide->Product Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

The Catalyst System: Copper Sources and Ligands

The integrity of the catalytic cycle hinges on maintaining a sufficient concentration of the active Cu(I) species.

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more robust and common approach is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the reductant of choice for its efficiency and biocompatibility.[2][6]

  • Accelerating Ligands: The performance of the CuAAC reaction is significantly enhanced by nitrogen-based ligands. These ligands play a multifaceted role:

    • Stabilization: They protect the Cu(I) ion from oxidation and disproportionation, ensuring a longer catalyst lifetime.[7][8]

    • Acceleration: They increase the reaction rate, allowing for lower catalyst loadings and shorter reaction times.

    • Solubility: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and help maintain the catalyst's homogeneity in aqueous and biological media.[9] For organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[2][9]

Safety First: Essential Precautions for Handling Azides

Organic and inorganic azides are energetic materials and can be toxic. Strict adherence to safety protocols is non-negotiable.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or goggles), and chemically resistant gloves.[12][13]

  • Work Area: Conduct all experiments involving azides in a certified chemical fume hood. Using a blast shield is strongly recommended, especially when working with new compounds or on a larger scale.[12][13]

  • Handling:

    • NEVER use metal spatulas or magnetic stir bars with metal cores to handle solid azides, as friction can lead to detonation. Use Teflon, ceramic, or wood spatulas.[10][12]

    • Avoid grinding, scratching, or subjecting azides to shock.[12]

    • Do not use ground glass joints, which can cause friction.[13]

  • Chemical Incompatibility:

    • Keep azides away from strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[13][14]

    • Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form dangerously explosive heavy metal azides. This is particularly relevant for waste disposal.[13][14]

    • Do not use halogenated solvents like dichloromethane or chloroform, which can form explosive diazidomethane.[10][13]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled non-metallic container.[14] Never pour azide waste down a drain containing metal pipes.[14] If permitted by local regulations, small quantities of dilute solutions may be flushed with copious amounts of water.[14]

Experimental Protocol: CuAAC with 4-Ethynyl-1-phenyl-1H-pyrazole

This protocol provides a general method for the reaction between 4-Ethynyl-1-phenyl-1H-pyrazole and a generic organic azide using an in situ generated Cu(I) catalyst.

Materials and Reagents
  • 4-Ethynyl-1-phenyl-1H-pyrazole (Alkyne)

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Ligand (e.g., TBTA for organic solvents, THPTA for aqueous media)

  • Solvent: e.g., a mixture of t-BuOH/H₂O (1:1), DMF, DMSO, or THF/H₂O

  • Deionized Water

  • Organic solvent for work-up (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vial, magnetic stirrer, and stir bar (Teflon-coated)

Stock Solution Preparation
  • Alkyne Solution: Prepare a 0.1 M solution of 4-Ethynyl-1-phenyl-1H-pyrazole in the chosen reaction solvent.

  • Azide Solution: Prepare a 0.1 M solution of the organic azide in the chosen reaction solvent.

  • CuSO₄ Solution: Prepare a 0.1 M solution in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1.0 M solution in deionized water. Crucially, this solution should be prepared fresh immediately before use , as ascorbate solutions are prone to air oxidation.[15]

  • Ligand Solution (Optional but Recommended): Prepare a 0.1 M solution of the chosen ligand in the reaction solvent.

Step-by-Step Reaction Procedure

Causality Note: The order of addition is designed to allow the copper and ligand to pre-complex before the reduction and subsequent catalysis, which can improve reaction efficiency, especially in phosphate buffers.[6]

  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 0.1 M 4-Ethynyl-1-phenyl-1H-pyrazole solution (0.1 mmol, 1.0 eq).

  • Add Azide: Add 1.05 mL of the 0.1 M organic azide solution (0.105 mmol, 1.05 eq). Rationale: A slight excess of the azide ensures complete consumption of the potentially more valuable alkyne.

  • Add Solvent: Add additional reaction solvent to achieve the desired final concentration (typically 0.05-0.1 M).

  • Add Ligand (Optional): Add 0.05 mL of the 0.1 M ligand solution (0.005 mmol, 0.05 eq or 5 mol%).

  • Add Copper: Add 0.01 mL of the 0.1 M CuSO₄ solution (0.001 mmol, 0.01 eq or 1 mol%). The solution may turn a pale blue.

  • Initiate Reaction: Add 0.02 mL of the freshly prepared 1.0 M sodium ascorbate solution (0.02 mmol, 0.2 eq or 20 mol%). A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to Cu(I).

  • React: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitor: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (alkyne) is consumed. Reactions are often complete within 1-12 hours.

Work-up and Purification
  • Quench: Dilute the reaction mixture with 10 mL of water.

  • Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash: Combine the organic layers and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted-1,2,3-triazole.

  • Characterize: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

While CuAAC is highly reliable, certain factors can impact its success.

Key Reaction Parameters
ParameterTypical RangeRationale & Considerations
Catalyst Loading (CuSO₄) 0.1 - 5 mol%Lower loadings are ideal, but higher loadings may be needed for sterically hindered substrates.[16]
Ligand Loading 1 - 5 eq (relative to Cu)A 5:1 ligand-to-copper ratio is often used in bioconjugation to protect samples.[6] For small molecules, 1-2 eq is often sufficient.
Reductant (Na Ascorbate) 5 - 50 mol%A significant excess ensures the copper remains in the Cu(I) state and prevents oxidative homocoupling of the alkyne.[2][17]
Solvent t-BuOH/H₂O, DMF, DMSOSolvent choice depends on substrate solubility. Protic solvents like water can accelerate the reaction.[4]
Temperature Room Temp to 60 °CMost reactions proceed well at room temperature. Gentle heating can overcome steric hindrance or solubility issues.[16]
Concentration 0.01 - 0.5 MHigher concentrations generally lead to faster reaction rates.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low or No Yield Check_Reagents Are reagents pure? Is Ascorbate fresh? Start->Check_Reagents Check_Oxygen Was the reaction degassed (if needed)? Check_Reagents->Check_Oxygen Yes Purify_Reagents Action: Purify reagents, use fresh ascorbate. Check_Reagents->Purify_Reagents No Check_Solubility Are all components soluble in the solvent? Check_Oxygen->Check_Solubility Yes Degas_Solvent Action: Degas solvent with N₂ or Ar. Check_Oxygen->Degas_Solvent No Check_Sterics Is steric hindrance a likely issue? Check_Solubility->Check_Sterics Yes Change_Solvent Action: Change solvent (e.g., add DMSO/DMF). Check_Solubility->Change_Solvent No Increase_Temp Action: Increase temp (40-60°C) or prolong reaction time. Check_Sterics->Increase_Temp Yes End Problem Solved Check_Sterics->End No Purify_Reagents->End Degas_Solvent->End Change_Solvent->End Increase_Temp->End

Caption: A logical workflow for troubleshooting common CuAAC reaction issues.

Applications in Drug Discovery and Beyond

The fusion of a pyrazole and a 1,2,3-triazole ring via CuAAC creates a molecular scaffold with immense therapeutic potential. Both heterocycles are known to engage in critical biological interactions, such as hydrogen bonding and dipole interactions, with protein targets.[18]

  • Medicinal Chemistry: The pyrazole-triazole core has been explored for a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[18][19] The CuAAC reaction allows for the rapid synthesis of large libraries of analogues by varying the azide component, which can then be screened for biological activity—a strategy known as "click-to-lead."

  • Bioconjugation: The resulting triazole can be used to link the pyrazole scaffold to larger biomolecules like peptides, proteins, or nucleic acids to create targeted therapeutics or diagnostic probes.[20][]

  • Materials Science: The rigidity and polarity of the pyrazole-triazole structure make it an attractive component for developing novel polymers and functional materials.[22]

By providing a robust and versatile method for linking the privileged pyrazole structure to a vast array of other molecules, the CuAAC reaction with 4-Ethynyl-1-phenyl-1H-pyrazole serves as a powerful engine for innovation across the chemical sciences.

References

  • Azides - University of California, Los Angeles, Environmental Health & Safety. [Link]

  • Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology - Preprints.org. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]

  • Safe Handling of Azides - University of Pittsburgh, Environmental Health and Safety. [Link]

  • Azide Compounds - University of California, Riverside, Environmental Health and Safety. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) - Glen Research. [Link]

  • Protocols - baseclick. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - National Center for Biotechnology Information (NCBI), PMC. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" - Jena Bioscience. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids - Chemical Reviews. [Link]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities - Fürth lab, University of Würzburg. [Link]

  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Copper click chemistry mechanism unravelled - Chemistry World. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS - Chemistry Stack Exchange. [Link]

  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - ACS Omega. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - National Center for Biotechnology Information (NCBI), PMC. [Link]

Sources

Application

Application Notes and Protocols for Utilizing 4-Ethynyl-1-phenyl-1H-pyrazole in Drug Discovery

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Ethynyl Moiety The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Ethynyl Moiety

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the ability to engage in various non-covalent interactions with biological targets.[1] The strategic functionalization of the pyrazole ring is a key aspect of modern drug design, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

This guide focuses on a particularly versatile building block: 4-Ethynyl-1-phenyl-1H-pyrazole . The introduction of an ethynyl (alkyne) group at the C4 position of the 1-phenylpyrazole core opens up a vast landscape of synthetic possibilities, making it an invaluable tool for drug discovery researchers. The terminal alkyne is not merely a passive structural element; it is a reactive handle that allows for the precise and efficient introduction of diverse molecular fragments. This is primarily achieved through two powerful chemical transformations: the Sonogashira cross-coupling reaction for its synthesis and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for its elaboration.

The resulting 1,4-disubstituted pyrazole-triazole core is a common motif in a variety of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] This guide will provide detailed, field-proven protocols for the synthesis and application of 4-ethynyl-1-phenyl-1H-pyrazole, empowering researchers to leverage this building block in their drug discovery programs.

Core Synthetic Methodologies: From Iodo-pyrazole to a Versatile Alkyne

The most common and efficient route to 4-ethynyl-1-phenyl-1H-pyrazole involves a two-step sequence starting from the corresponding 4-iodopyrazole: a Sonogashira coupling with a protected acetylene source, followed by deprotection. This approach offers high yields and tolerates a wide range of functional groups.

Workflow for the Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 4-Iodo-1-phenyl-1H-pyrazole C Pd(PPh3)2Cl2, CuI, Et3N A->C B Ethynyltrimethylsilane (TMSA) B->C D 4-(Trimethylsilylethynyl)-1-phenyl-1H-pyrazole C->D C-C bond formation E 4-(Trimethylsilylethynyl)-1-phenyl-1H-pyrazole F K2CO3, MeOH E->F G 4-Ethynyl-1-phenyl-1H-pyrazole F->G Si-C bond cleavage G cluster_0 Click Chemistry (CuAAC) A 4-Ethynyl-1-phenyl-1H-pyrazole C CuSO4·5H2O, Sodium Ascorbate A->C B Organic Azide (R-N3) B->C D 1-Phenyl-4-(1-substituted-1H-1,2,3-triazol-4-yl)-1H-pyrazole C->D Triazole ring formation

Sources

Method

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Involving 4-Ethynyl-1-phenyl-1H-pyrazole

Introduction: Bridging Privileged Scaffolds in Modern Drug Discovery The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Privileged Scaffolds in Modern Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[2][4]

Simultaneously, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[5] This five-membered nitrogen-containing heterocycle is a key structural motif in numerous FDA-approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several tyrosine kinase inhibitors for cancer therapy like ibrutinib and ruxolitinib.[6][7][8] The pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions make it an ideal foundation for developing potent and selective therapeutic agents.[5][9]

This guide provides an in-depth exploration of the Sonogashira reaction as applied to 4-ethynyl-1-phenyl-1H-pyrazole, a versatile building block that allows for the direct extension of the pyrazole core. By coupling this terminal alkyne with various aryl and heteroaryl halides, researchers can rapidly generate diverse libraries of novel, drug-like molecules, paving the way for new discoveries in pharmaceutical and materials science.

Mechanistic Rationale: The Synergistic Palladium and Copper Catalysis

The remarkable efficiency of the classical Sonogashira reaction stems from the synergistic interplay of two independent but interconnected catalytic cycles, one driven by palladium and the other by copper.[1][10] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle (The Cross-Coupling Engine): The primary C-C bond formation occurs on the palladium center.

    • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X). This step forms a square planar Pd(II) intermediate.[1][2]

    • Transmetalation: The newly formed Pd(II) complex then receives the alkynyl group from an activated copper(I) acetylide species. This "transmetalation" step regenerates the copper catalyst and forms a Pd(II)-alkynyl-aryl complex.[2]

    • Reductive Elimination: This final, irreversible step involves the cis-reductive elimination of the coupled product (the arylalkyne), which collapses the Pd(II) complex and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

  • The Copper Cycle (The Alkyne Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation & Acetylide Formation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide intermediate. It is this species that engages in the transmetalation step with the palladium center.[2][10]

This elegant dual-catalyst system allows the reaction to proceed under significantly milder conditions than palladium-only protocols developed earlier.[2]

Fig 1. The dual catalytic cycles of the Sonogashira reaction.

Core Protocol: Sonogashira Coupling of an Aryl Halide with 4-Ethynyl-1-phenyl-1H-pyrazole

This protocol provides a robust and generalized starting point for the coupling reaction. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

I. Materials and Reagents
  • Alkyne: 4-Ethynyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Aryl Halide: Aryl iodide or aryl bromide (1.1-1.2 equiv)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Copper Co-catalyst: Copper(I) iodide [CuI] (2-5 mol%)

  • Base: Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous, deoxygenated N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)

  • Workup Reagents: Saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer, inert gas line (manifold or balloon), heating mantle/oil bath, TLC plates, column chromatography supplies (silica gel, solvents).

II. Experimental Workflow

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solids (Pyrazole, Ar-X, Pd/Cu Catalysts) setup->reagents solvent_base 3. Add Solvent & Base (Anhydrous, Degassed) reagents->solvent_base reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent_base->reaction workup 5. Quench & Extract (NH₄Cl, Organic Solvent) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize

Sources

Application

Application Note: High-Yield Synthesis of Novel Triazole-Linked Pyrazole Compounds via CuAAC

Introduction & Scientific Rationale The hybridization of pyrazole and 1,2,3-triazole pharmacophores has emerged as a highly effective strategy in modern drug discovery and medicinal chemistry. Both heterocycles are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The hybridization of pyrazole and 1,2,3-triazole pharmacophores has emerged as a highly effective strategy in modern drug discovery and medicinal chemistry. Both heterocycles are privileged scaffolds; pyrazoles are renowned for their 1 properties[1], while 1,2,3-triazoles offer exceptional metabolic stability, hydrogen-bonding capabilities, and favorable physicochemical profiles. Recent literature also highlights these hybrids as potent2 for cancer therapy[2] and as broad-spectrum3[3].

The synthesis of these complex hybrids is most efficiently achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. By utilizing (CAS: 51294-73-6) as the terminal alkyne building block, researchers can modularly assemble 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity and high atom economy.

Mechanistic Causality: The CuAAC Catalytic Cycle

Understanding the fundamental mechanism of the CuAAC reaction is critical for troubleshooting and optimizing yields. The reaction relies on the in situ generation of a Cu(I) active catalyst.

Why use CuSO₄/Sodium Ascorbate instead of Cu(I) salts directly? Direct use of Cu(I) salts (such as CuI) often leads to oxidative homocoupling of the alkyne (Glaser coupling) due to their thermodynamic instability in the presence of atmospheric oxygen. Generating Cu(I) in situ via the reduction of Cu(II) sulfate by sodium ascorbate ensures a steady, low concentration of the active catalytic species, effectively suppressing unwanted side reactions.

The catalytic cycle proceeds through a highly ordered sequence: π-complexation of the alkyne, deprotonation to form a copper(I) acetylide, coordination of the organic azide, and the formation of an unusual six-membered Cu(III) metallacycle. Subsequent ring contraction and protonolysis yield the final triazole-linked pyrazole.

CuAAC_Mechanism Cu_Cat Cu(I) Active Catalyst Pi_Complex π-Alkyne-Cu Complex Cu_Cat->Pi_Complex + Alkyne Alkyne 4-Ethynyl-1-phenyl-1H-pyrazole Alkyne->Pi_Complex Azide Organic Azide (R-N3) Metallacycle Cu(III) Metallacycle Azide->Metallacycle Cu_Acetylide Copper(I) Acetylide Pi_Complex->Cu_Acetylide - H+ Cu_Acetylide->Metallacycle + Azide Triazolide Copper-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_Cat Catalyst Regeneration Product Triazole-Pyrazole Hybrid Triazolide->Product + H+

Figure 1: Catalytic cycle of the CuAAC reaction forming the triazole-pyrazole hybrid.

Experimental Design & Protocol

This protocol is designed as a self-validating system , incorporating specific visual cues and analytical checkpoints to ensure experimental integrity at every step.

Materials Required
  • Alkyne: 4-Ethynyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Azide: Aryl or Alkyl Azide (1.1 equiv, 1.1 mmol)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)

  • Reducing Agent: Sodium ascorbate (0.1 equiv, 10 mol%)

  • Solvent System: tert-Butanol / Distilled Water (1:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation In a 25 mL round-bottom flask, dissolve 4-Ethynyl-1-phenyl-1H-pyrazole (168.2 mg, 1.0 mmol) and the selected azide (1.1 mmol) in 5 mL of tert-butanol. Causality Check: A 1:1 mixture of tert-butanol and water is the gold standard for CuAAC. Water is necessary to dissolve the inorganic catalyst salts, while tert-butanol provides excellent solubility for the organic alkyne and azides without acting as a competing nucleophile.

Step 2: Catalyst Activation In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.1 mmol) in 5 mL of distilled water. Self-Validation: Upon mixing, the blue CuSO₄ solution will transiently turn dark/brown and rapidly transition to a pale yellow or slightly green hue. This visual cue is mandatory; it confirms the successful reduction of Cu(II) to the active Cu(I) species.

Step 3: Reaction Initiation & Incubation Add the aqueous catalyst solution dropwise to the organic mixture under vigorous magnetic stirring. Stir the biphasic mixture at room temperature (20–25 °C) for 4 to 12 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting 4-Ethynyl-1-phenyl-1H-pyrazole is strongly UV-active and typically runs with an Rf​ of ~0.6. The formation of the highly polar 1,2,3-triazole ring significantly increases the molecule's dipole moment, resulting in a new product spot at a lower Rf​ (~0.2–0.3). Complete disappearance of the alkyne spot validates reaction completion.

Step 4: Quenching & Extraction Dilute the reaction mixture with ice-cold water (15 mL). Causality Check: Adding ice-cold water decreases the solubility of the newly formed triazole-pyrazole hybrid. If the product precipitates, collect it via simple vacuum filtration—this bypasses the need for solvent-intensive extractions and adheres to green chemistry principles. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash with brine, and dry over anhydrous Na₂SO₄.

Step 5: Purification Purify the crude residue via silica gel column chromatography or recrystallization from hot ethanol to yield the pure triazole-linked pyrazole derivative.

Workflow Prep 1. Preparation Alkyne + Azide React 3. Reaction Stir at RT Prep->React Cat 2. Catalyst CuSO4 + Ascorbate Cat->React Monitor 4. Validation TLC Monitoring React->Monitor Workup 5. Workup Extraction/Filtration Monitor->Workup Purify 6. Purification Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the CuAAC synthesis of triazole-pyrazole hybrids.

Quantitative Data Presentation

The modularity of this protocol allows for the generation of diverse compound libraries. Below is a summary of expected quantitative outcomes based on the coupling of 4-Ethynyl-1-phenyl-1H-pyrazole with various azides under the optimized conditions described above.

EntryAzide SubstrateProduct Structure TypeReaction Time (h)Isolated Yield (%)Purity (HPLC)
1Phenyl azide1,4-Diphenyl-triazole-pyrazole4.592>98%
24-Fluorophenyl azide4-Fluoro-substituted hybrid5.089>98%
3Benzyl azideN-Benzyl-triazole-pyrazole6.085>97%
44-Methoxyphenyl azide4-Methoxy-substituted hybrid4.094>99%
5Ethyl 2-azidoacetateEster-functionalized hybrid8.078>95%

Note: Yields are based on isolated, column-purified products. Reactions performed at a 1.0 mmol scale in t-BuOH/H₂O (1:1).

References

  • Title: 4-Ethynyl-1-phenyl-1H-pyrazole - Heterocyclic Compounds Source: Crysdot LLC URL
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy Source: NIH / PMC URL
  • Title: Assembly of CF3-Pyrazole-Triazole Hybrids through (3 + 3)

Sources

Method

Application Notes and Protocols: Functionalization of Polymer Backbones using 4-Ethynyl-1-phenyl-1H-pyrazole

Introduction: The Strategic Advantage of Pyrazole Moieties in Polymer Science The targeted modification of polymer backbones is a cornerstone of modern materials science and drug development. This practice, known as func...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Pyrazole Moieties in Polymer Science

The targeted modification of polymer backbones is a cornerstone of modern materials science and drug development. This practice, known as functionalization, allows for the precise tailoring of a polymer's physical, chemical, and biological properties. Among the vast arsenal of chemical tools available for this purpose, the use of pyrazole derivatives has gained significant traction.[1][2] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][3] Their inherent metabolic stability, synthetic versatility, and unique electronic properties make them exceptional candidates for developing advanced materials.[1][3][4]

This guide focuses on a particularly versatile building block: 4-Ethynyl-1-phenyl-1H-pyrazole . The terminal alkyne group on this molecule is a highly reactive handle that readily participates in a variety of "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction's high efficiency, mild reaction conditions, and bio-orthogonality—meaning it does not interfere with biological processes—make it an ideal method for conjugating the pyrazole moiety onto polymer backbones.[6]

The incorporation of the 1-phenyl-1H-pyrazole unit can impart a range of desirable characteristics to a polymer, including:

  • Enhanced Thermal Stability: The rigid, aromatic nature of the pyrazole ring can increase the thermal stability of the parent polymer.[4]

  • Coordination and Catalytic Properties: The nitrogen atoms within the pyrazole ring can act as ligands, coordinating with metal ions to form complexes with potential applications in catalysis or sensing.[4]

  • Biological Activity: The pyrazole scaffold is associated with a wide spectrum of pharmacological activities, opening doors for applications in drug delivery and biomaterials.[1][2][3][7]

  • Modified Optoelectronic Properties: The introduction of this heterocyclic system can alter the electronic properties of conjugated polymers, which is relevant for applications in organic electronics.[4][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 4-Ethynyl-1-phenyl-1H-pyrazole for polymer functionalization. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting functionalized polymers.

Reaction Mechanisms: The Power of "Click" Chemistry

The primary and most efficient method for attaching 4-Ethynyl-1-phenyl-1H-pyrazole to a polymer backbone is through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form no byproducts.[5] The CuAAC reaction specifically involves the [3+2] cycloaddition between a terminal alkyne (in this case, 4-Ethynyl-1-phenyl-1H-pyrazole) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5]

For this reaction to proceed, the polymer backbone must first be modified to contain azide functional groups. This can be achieved through various synthetic strategies, such as the post-polymerization modification of existing functional groups (e.g., hydroxyls or halides) or by copolymerizing with an azide-containing monomer.

The Catalytic Cycle of CuAAC

The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle with a copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Polymer_Azide Polymer-N3 Coordination_Complex Copper-Azide-Alkyne Complex Pyrazole_Alkyne 4-Ethynyl-1-phenyl-1H-pyrazole Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I Cu(I) Cu_I->Cu_Acetylide + Pyrazole-Alkyne Cu_Acetylide->Coordination_Complex + Polymer-N3 Cu_Triazolide Copper(I) Triazolide Intermediate Coordination_Complex->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Protonolysis Functionalized_Polymer Pyrazole-Functionalized Polymer Cu_Triazolide->Functionalized_Polymer

Figure 1: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Causality Behind the Choices:

  • Copper(I) Catalyst: The Cu(I) oxidation state is crucial for the reaction to proceed.[9] It is often generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9][10] This avoids the need to handle potentially unstable Cu(I) salts.

  • Ligands: The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), is highly recommended, especially when working with biomolecules.[6] The ligand accelerates the reaction and protects the substrates from oxidative damage that can be caused by the copper catalyst.[6][9]

  • Solvent System: The choice of solvent depends on the solubility of the polymer. A variety of solvents can be used, often in combination with water, to ensure all reactants are in the same phase. Common choices include THF, DMF, and DMSO.

Experimental Protocols

This section provides a general, step-by-step protocol for the functionalization of an azide-modified polymer with 4-Ethynyl-1-phenyl-1H-pyrazole via CuAAC. Note: This is a template and may require optimization based on the specific polymer and desired degree of functionalization.

Part 1: Preparation of an Azide-Functionalized Polymer

This protocol assumes you are starting with a polymer containing functional groups that can be converted to azides (e.g., hydroxyl or halide groups).

Materials and Reagents:

  • Polymer with appropriate functional groups (e.g., Poly(vinyl alcohol), Poly(glycidyl methacrylate))

  • Sodium azide (NaN₃)

  • Appropriate solvent (e.g., DMF, DMSO)

  • Reagents for converting the functional group to a good leaving group (if necessary, e.g., tosyl chloride for hydroxyl groups)

  • Nitrogen or Argon source

Protocol:

  • Polymer Dissolution: Dissolve the starting polymer in the chosen solvent under an inert atmosphere (e.g., nitrogen). The concentration will depend on the polymer's molecular weight and solubility.

  • Activation (if necessary): If starting with a hydroxyl-containing polymer, activate the hydroxyl groups by converting them to a better leaving group, such as a tosylate. This typically involves reacting the polymer with tosyl chloride in the presence of a base like pyridine.

  • Azidation: Add an excess of sodium azide to the polymer solution. The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) for 24-48 hours to ensure complete conversion.

  • Purification: The resulting azide-functionalized polymer needs to be purified to remove excess sodium azide and other reagents. Precipitation is a common method.[11][] Slowly add the reaction mixture to a non-solvent (e.g., water, methanol) to precipitate the polymer. The polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.[11]

Part 2: CuAAC "Click" Reaction

Materials and Reagents:

  • Azide-functionalized polymer

  • 4-Ethynyl-1-phenyl-1H-pyrazole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent system (e.g., DMF/water, THF/water)

  • Nitrogen or Argon source

Protocol:

CuAAC_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_purification Purification Dissolve_Polymer 1. Dissolve azide-polymer and 4-ethynyl-1-phenyl-1H-pyrazole in solvent. Degas 2. Degas the solution. Dissolve_Polymer->Degas Add_Cu 3. Add CuSO4 solution. Degas->Add_Cu Add_Ascorbate 4. Add sodium ascorbate solution. Add_Cu->Add_Ascorbate Stir 5. Stir at room temperature under inert atmosphere. Add_Ascorbate->Stir Purify 6. Purify the functionalized polymer. Stir->Purify

Sources

Application

Application Note: Bioorthogonal Conjugation of 4-Ethynyl-1-phenyl-1H-pyrazole via CuAAC

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Core Reagent: 4-Ethynyl-1-phenyl-1H-pyrazole (CAS: 51294-73-6) In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Core Reagent: 4-Ethynyl-1-phenyl-1H-pyrazole (CAS: 51294-73-6)

Introduction & Mechanistic Rationale

The integration of privileged pharmacological scaffolds into biomacromolecules is a cornerstone of modern drug discovery, particularly in the development of antibody-drug conjugates (ADCs) and targeted affinity probes. The 1-phenyl-1H-pyrazole moiety is a highly validated pharmacophore, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and antiparasitic compounds [1].

To effectively conjugate this hydrophobic, rigid scaffold to sensitive biomolecules (such as monoclonal antibodies or therapeutic peptides) without disrupting their tertiary structure, highly specific bioorthogonal chemistry is required. 4-Ethynyl-1-phenyl-1H-pyrazole serves as an ideal terminal alkyne precursor for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) [2].

Causality in Reagent Selection
  • Regiochemistry & Sterics: The ethynyl group is positioned at the 4-position of the pyrazole ring. Unlike 3- or 5-substituted analogs, the 4-position projects the alkyne linearly away from the bulky 1-phenyl group. This minimizes steric hindrance during the formation of the bimetallic Cu(I)-acetylide transition state, significantly accelerating reaction kinetics [3].

  • Bioorthogonality: The terminal alkyne is completely inert to native biological functional groups (amines, thiols, carboxylates), ensuring that conjugation only occurs at engineered azide sites, preventing off-target crosslinking [4].

Reaction Workflow & Mechanistic Pathway

The bioconjugation process is a two-phase workflow: first, the target protein is functionalized with an azide handle; second, the 4-Ethynyl-1-phenyl-1H-pyrazole is covalently attached via CuAAC to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.

Workflow A Target Protein (Native) B Azide Activation (NHS-PEG4-Azide) A->B C Azide-Tagged Protein B->C E CuAAC Catalysis (CuSO4/THPTA) C->E D 4-Ethynyl-1-phenyl- 1H-pyrazole D->E F Triazole-Linked Phenylpyrazole Conjugate E->F

Figure 1: Workflow for the bioorthogonal conjugation of 4-Ethynyl-1-phenyl-1H-pyrazole to proteins.

The Catalytic Cycle

The success of this bioconjugation relies heavily on maintaining copper in its +1 oxidation state while preventing the generation of reactive oxygen species (ROS). The water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed to chelate Cu(I), accelerating the cycloaddition while shielding the protein from oxidative damage.

Mechanism Cu Cu(I)-THPTA Complex PiComplex Cu(I)-Alkyne π-Complex Cu->PiComplex + Alkyne Alkyne 4-Ethynyl-1-phenyl-1H-pyrazole Alkyne->PiComplex Azide Azide-Functionalized Biomolecule Metallacycle Bimetallic Cu(I) Metallacycle Azide->Metallacycle Acetylide Cu(I)-Acetylide Intermediate PiComplex->Acetylide - H+ Acetylide->Metallacycle + Azide Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction Product->Cu Catalyst Regeneration

Figure 2: Catalytic cycle of the CuAAC reaction forming the 1,2,3-triazole linkage.

Experimental Protocols

This self-validating protocol is optimized for a 1 mg scale of a model protein (e.g., Bovine Serum Albumin or a monoclonal antibody).

Reagent Preparation
  • Protein Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Do not use buffers containing primary amines like Tris, or chelators like EDTA, as they interfere with NHS-ester labeling and Cu catalysis, respectively).

  • Alkyne Stock: 10 mM 4-Ethynyl-1-phenyl-1H-pyrazole in anhydrous DMSO.

  • Catalyst Stocks (Prepare Fresh):

    • 20 mM CuSO₄ in Milli-Q water.

    • 50 mM THPTA ligand in Milli-Q water.

    • 100 mM Sodium Ascorbate in Milli-Q water.

Step-by-Step Methodology

Phase 1: Azide Functionalization

  • Adjust the protein concentration to 2.0 mg/mL in the Protein Buffer.

  • Add a 10-fold molar excess of NHS-PEG4-Azide (dissolved in DMSO) to the protein solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubate the reaction at room temperature (RT) for 1 hour with gentle end-over-end rotation.

  • Purification: Remove unreacted NHS-PEG4-Azide using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with Protein Buffer.

Phase 2: CuAAC Bioconjugation Critical Causality Step: The order of addition is paramount. Copper must be chelated by THPTA prior to reduction by ascorbate to prevent the formation of uncoordinated Cu(I), which rapidly disproportionates and generates protein-cleaving hydroxyl radicals.

  • Prepare the Catalytic Premix: In a separate microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 20 µL of 50 mM THPTA. Vortex and incubate for 5 minutes at RT. (The molar ratio of THPTA:Cu must be at least 5:1).

  • To the Azide-tagged protein solution (approx. 500 µL), add 10 molar equivalents of the 4-Ethynyl-1-phenyl-1H-pyrazole stock.

  • Add the required volume of the CuSO₄/THPTA premix to achieve a final Cu(II) concentration of 100 µM.

  • Initiate Catalysis: Add Sodium Ascorbate to a final concentration of 5.0 mM. The solution may briefly turn slightly pale yellow.

  • Incubate the reaction in the dark at RT for 2 hours.

  • Quench & Purify: Add EDTA to a final concentration of 5 mM to strip the copper catalyst. Purify the final phenylpyrazole-protein conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Optimization Data

To establish a robust, reproducible system, the following parameters were evaluated to maximize the Degree of Labeling (DoL) while minimizing protein aggregation (a common issue when conjugating hydrophobic molecules like phenylpyrazoles).

Table 1: Optimization of CuAAC Parameters for Phenylpyrazole Conjugation

Alkyne (Eq)CuSO₄ (µM)THPTA (µM)Ascorbate (mM)Time (h)Conjugation Efficiency (%)Protein Recovery (%)
5502502.5145>98
101005005.017895
10 100 500 5.0 2 >95 94
20200100010.02>9562 (Aggregation)

Note: The optimal condition (bolded) balances maximum conjugation efficiency with high structural integrity of the biomolecule.

Expert Insights & Troubleshooting

  • Protein Precipitation: 4-Ethynyl-1-phenyl-1H-pyrazole is highly hydrophobic. If precipitation is observed upon addition of the alkyne to the aqueous protein mixture, introduce a co-solvent (e.g., 5-10% DMSO or DMF) or utilize a surfactant like 0.1% Tween-20. Alternatively, consider using a PEGylated linker on the azide side (as recommended in Phase 1) to offset the hydrophobicity of the pyrazole core.

  • Incomplete Conjugation: If LC-MS analysis indicates a low Degree of Labeling, the Cu(I) catalyst may have oxidized prematurely. Ensure that the Sodium Ascorbate solution is prepared immediately before use, as it rapidly degrades in aqueous solution upon exposure to air and light.

  • Validation: To self-validate the protocol, run an aliquot of the final product on an SDS-PAGE gel alongside the unconjugated protein. A slight mass shift should be visible. For precise quantification, intact mass spectrometry (ESI-TOF) is the gold standard for determining the exact number of phenylpyrazole moieties attached per biomolecule.

References

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity National Center for Biotechnology Information (PMC)[Link][1]

  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update ResearchGate[Link][2]

  • [3 + 2]-Cycloaddition reaction of sydnones with alkynes National Center for Biotechnology Information (PMC)[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Effective purification and recrystallization methods for 4-Ethynyl-1-phenyl-1H-pyrazole

Welcome to the technical support resource for the purification of 4-Ethynyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 4-Ethynyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and robust troubleshooting strategies for obtaining this key building block in high purity.

Introduction: The Critical Need for Purity

4-Ethynyl-1-phenyl-1H-pyrazole is a versatile heterocyclic compound frequently employed in drug discovery and material science, often through "click" chemistry or as a precursor in cross-coupling reactions. The success of these subsequent high-stakes applications is directly dependent on the purity of the starting material. Residual catalysts, homocoupled byproducts, or unreacted starting materials from its synthesis can lead to failed reactions, complex downstream purification challenges, and unreliable biological data. This guide provides a systematic approach to purification and recrystallization, ensuring a high-quality product for your research.

FAQ: Understanding Potential Impurities

Before beginning purification, it's crucial to understand what you might be trying to remove. The most common synthetic route to 4-Ethynyl-1-phenyl-1H-pyrazole is the Palladium/Copper-catalyzed Sonogashira coupling of a 4-halo-1-phenyl-1H-pyrazole with a protected or terminal alkyne.[1][2][3][4]

Question: I've just completed a Sonogashira synthesis. What are the most likely impurities in my crude product?

Answer: Your crude material likely contains a mixture of the following:

  • Unreacted Starting Materials: This includes the 4-halo-1-phenyl-1H-pyrazole (e.g., the iodo- or bromo- derivative) and the acetylene source.

  • Catalyst Residues: Palladium and copper complexes used in the reaction are significant impurities that must be removed.[2][5]

  • Homocoupled Alkyne (Glaser Byproduct): A common side reaction, especially if the reaction was not kept strictly under an inert atmosphere, is the oxidative dimerization of your terminal alkyne.[1][6]

  • Reaction Solvents and Base: Residual solvents like DMF or THF and amine bases (e.g., triethylamine) are often present.[5][7][8]

  • Desilylated Starting Material: If using a silyl-protected alkyne (like TMSA), incomplete deprotection can leave the silylated version of the target molecule as an impurity.

Recommended Purification Workflow

A two-stage purification strategy is recommended for achieving high purity. First, a flash column chromatography step removes the bulk of the impurities, followed by a recrystallization step to polish the material to analytical grade.

G cluster_0 Purification Strategy crude Crude Reaction Mixture column Flash Column Chromatography (Silica Gel) crude->column Primary Purification recryst Recrystallization column->recryst Polishing Step pure Pure Crystalline Product (>99% Purity) recryst->pure Final Isolation

Caption: Recommended two-stage purification workflow.

Step-by-Step Experimental Protocols

Protocol 1: Flash Column Chromatography (Primary Purification)

This initial step is designed to separate the target compound from catalysts and highly polar or non-polar impurities.

  • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate) and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Loading and Elution: Dry-load the adsorbed sample onto the top of the packed column. Begin elution with a non-polar solvent system, such as Hexane/Ethyl Acetate (9:1 v/v).[9]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexane/Ethyl Acetate) while collecting fractions.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product, which may be a waxy solid or oil that solidifies on standing.

Protocol 2: Recrystallization Solvent Screening

The choice of solvent is the most critical factor for successful recrystallization.[10][11] This protocol uses small amounts of material to identify the ideal solvent or solvent system.

  • Sample Preparation: Place approximately 10-20 mg of your column-purified product into several small test tubes.

  • Solvent Testing: To each tube, add a different test solvent (see table below) dropwise at room temperature.

    • Good Candidate: The compound is insoluble or sparingly soluble at room temperature.

  • Heating: Heat the tubes that showed poor room temperature solubility.

    • Good Candidate: The compound fully dissolves upon heating.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

    • Ideal Solvent: Abundant, high-quality crystals form upon cooling.

    • Poor Solvent: The compound remains in solution (too soluble) or "crashes out" as an amorphous powder (not soluble enough).

    • "Oiling Out": If the compound separates as a liquid, the solvent is not suitable. Try a more polar solvent or a mixed-solvent system.

Protocol 3: Bulk Recrystallization

Once an ideal solvent system is identified, proceed with the bulk sample. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[10][12]

  • Dissolution: Place the column-purified solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition, until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[10][13]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[14]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

Data Presentation: Solvent Selection Guide

The polarity of 4-Ethynyl-1-phenyl-1H-pyrazole suggests it will be soluble in moderately polar to polar organic solvents.[12][15] A mixed-solvent system is often highly effective.

Solvent SystemTypeSuitability & Rationale
Ethanol Polar ProticGood Single Solvent Candidate. The compound likely has high solubility when hot and lower solubility when cold.
Isopropanol Polar ProticGood Single Solvent Candidate. Similar to ethanol but less volatile. May provide better crystal growth.
Ethyl Acetate / Hexane Mixed (Polar Aprotic / Non-polar)Excellent Mixed-Solvent System. Dissolve in hot ethyl acetate, then add hexane dropwise until cloudy (the point of saturation). Re-heat to clarify and then cool slowly.[16]
Dichloromethane / Hexane Mixed (Polar Aprotic / Non-polar)Excellent Mixed-Solvent System. Similar principle to Ethyl Acetate/Hexane. Good for compounds that are very soluble in chlorinated solvents.[16]
Toluene Non-polar AromaticPossible Candidate. May work well, but ensure the compound's melting point is higher than toluene's boiling point (111 °C) to prevent oiling out.
Water Highly PolarUnsuitable as a primary solvent. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[13]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic case of supersaturation, where the compound remains dissolved even though the solution is saturated.[12] You can induce crystallization by:

  • Scratching: Gently scratch the inner surface of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[12][14]

  • Seeding: Add a single, tiny crystal of the crude product (a "seed crystal") to the solution. This acts as a template for further crystallization.[12][14]

  • Reducing Volume: You may have used too much solvent. Gently heat the solution to boil off a small portion of the solvent, and then allow it to cool again.[14]

Question: My compound separated as an oily liquid instead of crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute is too soluble in the solvent or when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the concentration and attempt to cool slowly again. If it persists, the solvent is unsuitable. A mixed-solvent system or a different single solvent with a lower boiling point is recommended.

Question: As soon as I removed my flask from the heat, a large amount of powder "crashed out." Is this okay?

Answer: No, this is not ideal. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[14]

  • Solution: Place the flask back on the heat source, add a small amount (1-5%) of additional solvent to just re-dissolve the solid, and ensure the subsequent cooling process is much slower. Insulate the flask by placing it on a cork ring or folded paper towels to prevent rapid heat loss from the bottom.[14]

Question: My final yield is very low. Where did my compound go?

Answer: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent during dissolution will leave a significant amount of your product in the mother liquor (the filtrate).[14] You can test this by taking a drop of the filtrate on a watch glass; a large amount of solid residue after evaporation indicates significant loss.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose that material. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at cold temperatures. Re-evaluate your solvent choice.

Caption: A troubleshooting decision tree for recrystallization.

References

  • Recrystallization1. (n.d.). Department of Chemistry, University of Texas at Austin. Available from: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: [Link]

  • Recrystallization. (n.d.). University of Mumbai. Available from: [Link]

  • Yamamoto, Y., et al. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Krasavin, M., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. PMC. Available from: [Link]

  • ResearchGate. (2026). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Šačkus, A., et al. (2006). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

  • Kamal, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. PMC. Available from: [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Chiscari, I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Nemade, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cetin, F., & Bildirici, I. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Liu, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Available from: [Link]

  • Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available from: [Link]

  • Wu, B., et al. (2025). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available from: [Link]

  • ResearchGate. (2018). Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Glaser Homocoupling of 4-Ethynyl-1-phenyl-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols to address and prevent the undesired Gla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols to address and prevent the undesired Glaser homocoupling side reaction of 4-Ethynyl-1-phenyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. Our goal is to empower you with the mechanistic understanding and practical solutions required to maximize the yield of your desired cross-coupled products and streamline your purification processes.

Part 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles of the Glaser coupling side reaction and its implications for your work with 4-Ethynyl-1-phenyl-1H-pyrazole.

Q1: What is Glaser homocoupling, and why is it a significant problem in my reactions?

A1: Glaser coupling is an oxidative homocoupling reaction where two molecules of a terminal alkyne, such as 4-Ethynyl-1-phenyl-1H-pyrazole, react to form a symmetrical 1,3-diyne.[1][2][3] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is typically molecular oxygen from the air.[4][5][6]

This side reaction is a major issue for several reasons:

  • Reduced Yield: It consumes your valuable pyrazole starting material, directly lowering the yield of the intended cross-coupled product.

  • Complicated Purification: The resulting symmetrical diyne byproduct often has similar polarity and physical properties to the desired product, making chromatographic separation difficult and time-consuming.

  • Failed Reactions: In many copper-catalyzed cross-coupling reactions, such as the Sonogashira or copper-catalyzed azide-alkyne cycloaddition (CuAAC), the conditions are inherently conducive to Glaser coupling, which can become the dominant reaction pathway if not properly controlled.[4][7]

Q2: What is the underlying mechanism of this unwanted side reaction?

A2: The catalytic cycle for Glaser homocoupling involves three primary steps. Understanding this mechanism is key to devising effective prevention strategies. The process begins with the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide intermediate.[1][6] Two of these intermediates then undergo an oxidative step to form the C-C bond of the 1,3-diyne.[1] Finally, an oxidant, typically O₂, regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]

Glaser_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Cu_I->Cu_Acetylide Dimer_Intermediate Dimeric Intermediate [(R-C≡C)₂Cu]⁻ Cu_Acetylide->Dimer_Intermediate Dimerization Cu_I_Regen Regenerated Cu(I) Dimer_Intermediate->Cu_I_Regen Diyne 1,3-Diyne Product (R-C≡C-C≡C-R) Dimer_Intermediate->Diyne Reductive Elimination Cu_I_Regen->Cu_I Re-enters cycle Alkyne 2 x 4-Ethynyl-1-phenyl-1H-pyrazole (R-C≡C-H) Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide Oxidant Oxidant (O₂) Oxidant->Cu_I_Regen Oxidation

Caption: Catalytic cycle of the Glaser homocoupling reaction.
Q3: Which of my planned reactions with 4-Ethynyl-1-phenyl-1H-pyrazole are most at risk for this side reaction?

A3: Any reaction that utilizes a terminal alkyne in the presence of a copper catalyst is at high risk. The most common examples in modern synthetic chemistry include:

  • Sonogashira Coupling: This Pd/Cu co-catalyzed reaction is highly susceptible to Glaser coupling because the requisite Cu(I) co-catalyst is present.[7][8]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction relies on a Cu(I) catalyst.[9][10][11][12] If the reaction is exposed to air without a reducing agent, significant homocoupling can occur.[13]

  • Cadiot-Chodkiewicz Coupling: This reaction, used to form unsymmetrical 1,3-diynes, also uses a Cu(I) catalyst and can suffer from competing homocoupling of the terminal alkyne starting material.[14][15]

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving issues with Glaser homocoupling in your experiments.

Issue: My reaction analysis (TLC, LC-MS) shows a major byproduct with a mass corresponding to the dimer of 4-Ethynyl-1-phenyl-1H-pyrazole.

This is the classic signature of Glaser homocoupling. The following strategies are presented in order of implementation, from the simplest procedural adjustments to more significant protocol modifications.

  • Causality: Oxygen is the most common oxidant that drives the Glaser coupling catalytic cycle.[4] Its presence, even in trace amounts, can lead to significant byproduct formation.

  • Solution Protocol: Creating an Inert Environment

    • Glassware Preparation: Ensure all glassware is oven- or flame-dried immediately before use and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvent Degassing: Thoroughly deoxygenate all solvents. For most applications, sparging with an inert gas for 30-60 minutes is sufficient. For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.[4][16]

    • Reaction Setup: Assemble the reaction under a positive pressure of inert gas using a Schlenk line or within a glovebox.[16] Maintain this inert atmosphere throughout the entire reaction and workup process until the copper catalyst is removed.[4]

  • Causality: To prevent the oxidative step of the Glaser mechanism, a mild reducing agent can be added to the reaction mixture. This keeps the copper catalyst in its active Cu(I) state, preventing the formation of the Cu(II) species often implicated in the oxidative homocoupling pathway.

  • Recommended Agents & Implementation:

    • Sodium Ascorbate: This is the standard reducing agent in CuAAC ("click chemistry") protocols.[9][13] A freshly prepared aqueous solution is typically used.

    • Hydroxylamine Hydrochloride: Often used in Cadiot-Chodkiewicz couplings to maintain the Cu(I) catalytic state.[15][17]

  • Application Note: When adapting a protocol that does not typically include a reducing agent (like a Sonogashira coupling), add the reducing agent (e.g., 10-20 mol% sodium ascorbate) along with the other reagents. This can effectively suppress the homocoupling without significantly interfering with the desired cross-coupling.

  • Causality: The rate of the bimolecular homocoupling reaction can be influenced by both temperature and the concentration of the alkyne. High temperatures and high concentrations can favor this undesired pathway.[18]

  • Solutions:

    • Lower Reaction Temperature: If your desired reaction allows, running it at a lower temperature (e.g., room temperature or even 0 °C) can significantly slow down the Glaser coupling side reaction.[13] It has been demonstrated that maintaining a temperature below -28 °C can completely suppress post-reaction Glaser coupling during workup.[13]

    • Slow Addition of Alkyne: Instead of adding all the 4-Ethynyl-1-phenyl-1H-pyrazole at once, use a syringe pump to add it slowly over several hours. This maintains a low instantaneous concentration of the alkyne, favoring the desired cross-coupling over the second-order homocoupling reaction.[18][19]

Troubleshooting_Workflow Start Homocoupling Observed? Check_Inert Is reaction under strict inert atmosphere? Start->Check_Inert Check_Reducing Is a reducing agent (e.g., Ascorbate) present? Check_Inert->Check_Reducing Yes Sol_Inert Implement rigorous degassing and use Schlenk/glovebox. Check_Inert->Sol_Inert No Check_Cu Is a Cu-free protocol an option? Check_Reducing->Check_Cu Yes Sol_Reducing Add 10-20 mol% Sodium Ascorbate or Hydroxylamine HCl. Check_Reducing->Sol_Reducing No Sol_CuFree Switch to a Copper-Free Sonogashira Protocol. Check_Cu->Sol_CuFree Yes Success Homocoupling Minimized Check_Cu->Success No, optimize Temp & Concentration Sol_Inert->Success Sol_Reducing->Success Sol_CuFree->Success

Caption: Troubleshooting workflow for addressing Glaser homocoupling.
Part 3: Proactive Prevention & Alternative Coupling Strategies

The most effective way to deal with side reactions is to choose a synthetic strategy that avoids them from the outset. Below are robust alternatives for coupling 4-Ethynyl-1-phenyl-1H-pyrazole.

Strategy 1: Copper-Free Sonogashira Coupling
  • Rationale: This is the most direct and effective solution for preventing Glaser homocoupling in Sonogashira reactions. By completely removing the copper co-catalyst, you eliminate the primary catalyst for the unwanted side reaction.[7][20][21] These protocols have been extensively developed and are highly reliable.[4]

  • Detailed Protocol: Copper-Free Sonogashira Coupling

    • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Stirring: Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

    • Alkyne Addition: Add the 4-Ethynyl-1-phenyl-1H-pyrazole (1.2 equiv) via syringe.

    • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Proceed with standard aqueous workup and purification.

ParameterStandard Sonogashira (with CuI)Copper-Free SonogashiraRationale for Change
Copper Catalyst CuI (5-10 mol%)NoneEliminates the catalyst for Glaser homocoupling. [7][20]
Palladium Ligand Standard (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Often required to facilitate the catalytic cycle without copper.[16]
Base Amine (e.g., Et₃N, DIPEA)Inorganic (e.g., K₃PO₄, Cs₂CO₃)Often provides better results in copper-free systems.
Glaser Risk HighNegligibleThe primary advantage of this method.
Strategy 2: The Protecting Group Approach
  • Rationale: By masking the acidic terminal alkyne proton with a protecting group, you physically prevent the deprotonation and formation of the copper acetylide required for Glaser coupling.[4] The trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are most common.[4][13] This strategy requires two additional steps (protection and deprotection) but offers complete suppression of homocoupling.

  • Workflow & Protocols

    • Protection Step (TMS Protection):

      • Dissolve 4-Ethynyl-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous THF under an inert atmosphere.

      • Cool the solution to 0 °C.

      • Add a base such as n-BuLi or EtMgBr (1.1 equiv) dropwise and stir for 30 minutes.

      • Add chlorotrimethylsilane (TMSCl) (1.2 equiv) and allow the reaction to warm to room temperature.

      • Quench with saturated aq. NH₄Cl and perform a standard extractive workup. Purify the TMS-protected alkyne.

    • Coupling Reaction:

      • Use the resulting TMS-protected pyrazole in your desired coupling reaction (e.g., Sonogashira). The TMS group is stable under these conditions.

    • Deprotection Step:

      • Dissolve the coupled product in a solvent like THF or methanol.

      • Add a fluoride source such as tetrabutylammonium fluoride (TBAF) or a simple base like K₂CO₃ in methanol.[13]

      • Stir at room temperature until deprotection is complete (monitored by TLC).

      • Perform a standard workup and purify the final deprotected product.

Protection_Workflow Start 4-Ethynyl-1-phenyl- 1H-pyrazole Protected TMS-Protected Pyrazole Start->Protected TMSCl, Base Coupled TMS-Protected Coupled Product Protected->Coupled Coupling Reaction (e.g., Sonogashira) Final Final Cross-Coupled Product Coupled->Final Deprotection (TBAF or K₂CO₃)

Caption: Workflow for using a protecting group to prevent homocoupling.
References
  • Wikipedia. Cadiot–Chodkiewicz coupling. Available from: [Link]

  • ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. Available from: [Link]

  • SynArchive. Cadiot-Chodkiewicz Coupling. Available from: [Link]

  • Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • PubMed. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • ACS Publications. Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Available from: [Link]

  • ChemRxiv. Greener Conditions for Asymmetric Coupling of Terminal Alkynes. Available from: [Link]

  • Organic Chemistry Portal. Cadiot-Chodkiewicz Coupling. Available from: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • PubMed. Coupling of Ligands to the Liposome Surface by Click Chemistry. Available from: [Link]

  • PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • ACS Publications. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. Available from: [Link]

  • ACS Publications. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. Available from: [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. Available from: [Link]

  • PMC. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Available from: [Link]

  • ACS Publications. Copper Catalysis for Selective Heterocoupling of Terminal Alkynes. Available from: [Link]

  • PMC. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Available from: [Link]

  • ResearchGate. Glaser Coupling Reaction without Organic Solvents and Bases under Near-critical Water Conditions | Request PDF. Available from: [Link]

  • ResearchGate. Proposed mechanisms for the homocoupling and cross‐coupling reactions... Available from: [Link]

  • RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. Available from: [Link]

  • PubMed. Recyclable porous polymer-supported copper catalysts for Glaser and Huisgen 1,3-diolar cycloaddition reactions. Available from: [Link]

  • Reddit. Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry. Available from: [Link]

  • IJRPC. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

  • Rasayan J. Chem. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

Sources

Troubleshooting

Minimizing catalyst degradation during 4-Ethynyl-1-phenyl-1H-pyrazole coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The coupling of heteroaryl alkynes, specifically 4-ethynyl-1-phenyl-1H-pyrazole, presents unique catalytic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The coupling of heteroaryl alkynes, specifically 4-ethynyl-1-phenyl-1H-pyrazole, presents unique catalytic challenges. While the N1-phenyl substitution prevents issues associated with acidic N-H protons, the N2 nitrogen of the pyrazole core remains a potent coordinating moiety. This can lead to catalyst poisoning, stalled transmetalation, and rapid degradation of the palladium catalyst into inactive "palladium black."

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to maintain catalytic integrity, suppress side reactions, and maximize yields.

Mechanistic Visualization: The Deactivation Pathway

To troubleshoot catalyst degradation, we must first understand the causality of the failure. The diagram below illustrates the divergence between a healthy Sonogashira catalytic cycle and the primary pathways leading to irreversible catalyst deactivation.

Mechanism Pd0 Active Pd(0) Catalyst (Stable) OxAdd Pd(II) Intermediate (Oxidative Addition) Pd0->OxAdd Aryl Halide Oxidation Ligand Oxidation (O2 / Moisture) Pd0->Oxidation Poor Degassing TransMet Transmetalation (Stalled by Pyrazole) OxAdd->TransMet Ethynylpyrazole Product Coupled Product + Regenerated Pd(0) TransMet->Product Base / Heat PdBlack Pd Black Aggregation (Irreversible Deactivation) TransMet->PdBlack Base Depletion Product->Pd0 Oxidation->PdBlack Ligand Loss

Sonogashira catalytic cycle vs. Pd-black deactivation pathways.

Troubleshooting FAQs

Q: Why does my reaction mixture turn pitch black within the first 30 minutes, resulting in low yield? A: The formation of a black precipitate indicates the irreversible agglomeration of your catalyst into metallic palladium nanoparticles, commonly known as "palladium black"[1]. When coupling 4-ethynyl-1-phenyl-1H-pyrazole, this usually occurs due to two compounding factors:

  • Ligand Oxidation: Trace oxygen oxidizes phosphine ligands (e.g., PPh3 to OPPh3). Without stabilizing ligands, bare Pd(0) rapidly aggregates.

  • Stalled Transmetalation: The pyrazole nitrogen competitively coordinates with the copper co-catalyst, slowing down the formation of the copper acetylide. This stalls the catalytic cycle at the Pd(II) oxidative addition intermediate, which eventually decomposes. Causality-Driven Solution: Switch to a more robust, sterically demanding ligand like XPhos. The added bulk prevents off-target pyrazole coordination and shields the palladium center, maintaining it in a monomeric state.

Q: I am observing significant amounts of a homocoupled pyrazole byproduct. How do I suppress this? A: You are observing Glaser homocoupling, an oxidative dimerization driven by the copper(I) co-catalyst in the presence of trace oxidants[2]. Electron-rich terminal alkynes like ethynylpyrazoles are highly susceptible to this side reaction. Causality-Driven Solution: Transition to a Copper-Free Sonogashira protocol. By removing CuI, you eliminate the mechanistic pathway for copper-mediated homocoupling[2].

Q: What is the mechanistic role of the base, and how does its depletion cause catalyst degradation? A: The base (e.g., triethylamine or diisopropylamine) is required to neutralize the hydrohalic acid (HX) generated during the oxidative addition step[3]. By removing this acidic byproduct, the base drives the equilibrium toward product formation[3]. If the base is too weak or depleted, the local acidic environment inhibits the deprotonation of the alkyne, stalling transmetalation. Prolonged stalling of the Pd(II) species leads to off-cycle decomposition and subsequent palladium black formation.

Quantitative Performance Data

The table below summarizes the impact of different reaction environments on catalyst stability and overall yield when coupling 4-ethynyl-1-phenyl-1H-pyrazole with standard aryl iodides.

Reaction ConditionCatalyst SystemPrimary Deactivation ModeHomocoupling (%)Target Yield (%)
Standard Batch (Air exposed) Pd(PPh3)4 / CuIRapid Pd Black formation>25%<30%
Standard Batch (Degassed) Pd(PPh3)4 / CuIGradual ligand dissociation~10%65%
Cu-Free Batch (Degassed) Pd(OAc)2 / XPhosMinimal<2%88%
Continuous Flow (Air) Pd(OAc)2 / PPh3Prevented by rapid mixing[4]<5%92%

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the experiment must be paused to prevent the waste of valuable starting materials.

Protocol Step1 1. Reagent Prep Dry Solvents Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Catalyst Addition Under Argon Step2->Step3 Step4 4. Reaction 60°C, Cu-Free Step3->Step4 Step5 5. Workup Filter & Purify Step4->Step5

Optimized Cu-free workflow for 4-ethynyl-1-phenyl-1H-pyrazole coupling.

SOP 1: Rigorous Degassing via Freeze-Pump-Thaw

Purpose: Complete removal of dissolved oxygen to prevent ligand oxidation and Glaser homocoupling.

  • Preparation: Add the aryl halide, 4-ethynyl-1-phenyl-1H-pyrazole, and the amine base (e.g., Diisopropylamine) to a Schlenk flask containing the reaction solvent (e.g., DMF or THF). Do not add the catalyst yet.

  • Freeze: Submerge the sealed flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and submerge the flask in a room-temperature water bath. Allow the solvent to melt completely. You will observe bubbles of dissolved gas escaping the liquid.

  • Cycle: Repeat steps 2-4 for a total of three cycles.

  • Self-Validation Checkpoint: During the final thaw cycle, there should be zero visible gas bubbles escaping the solvent. If bubbles are present, perform a fourth cycle. Backfill the flask with ultra-pure Argon.

SOP 2: Copper-Free Coupling Protocol

Purpose: Mitigate catalyst deactivation and entirely suppress pyrazole homocoupling.

  • Catalyst Introduction: Under a positive pressure of Argon, quickly add Pd(OAc)2 (5 mol%) and XPhos (10 mol%) to the degassed solution from SOP 1.

  • Sealing: Seal the Schlenk flask tightly.

  • Initiation: Submerge the flask in a pre-heated oil bath at 60°C. Stir vigorously (≥ 800 RPM) to ensure optimal mass transfer.

  • Self-Validation Checkpoint: Monitor the color of the reaction. A healthy Cu-free Sonogashira utilizing XPhos will maintain a clear, golden-yellow to deep orange hue. If the solution turns opaque black within the first hour, the inert atmosphere has been breached, and the catalyst has degraded into palladium black.

  • Completion: After 12-16 hours, cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Filter the organic layer through a short pad of Celite to remove any trace palladium salts before proceeding to column chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • Sonogashira Coupling: Organic Chemistry Study Guide Fiveable [Link]

  • Preparation and Reactivation of Heterogeneous Palladium Catalysts and Applications in Sonogashira, Suzuki, and Heck Reactions in Aqueous Media National Center for Biotechnology Information (PMC) [Link]

  • Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air Reaction Chemistry & Engineering (RSC Publishing)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Ethynyl-1-phenyl-1H-pyrazole and Phenylacetylene

Introduction In the landscape of synthetic chemistry, terminal alkynes are indispensable building blocks, pivotal for constructing molecular complexity through reactions like cross-couplings, cycloadditions, and hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry, terminal alkynes are indispensable building blocks, pivotal for constructing molecular complexity through reactions like cross-couplings, cycloadditions, and hydrogenations. Phenylacetylene has long served as the archetypal aromatic terminal alkyne, a benchmark substrate in countless methodological studies. However, the increasing demand for novel molecular scaffolds in drug discovery and materials science has spurred interest in more complex, heteroaromatic alkynes.

This guide provides an in-depth comparative analysis of the reactivity of 4-Ethynyl-1-phenyl-1H-pyrazole against the classical phenylacetylene . We will dissect how the replacement of a phenyl ring with a 1-phenyl-1H-pyrazol-4-yl moiety alters the electronic character of the alkyne and, consequently, its performance in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of these substrates to make informed decisions in synthetic design.

Part 1: Structural and Electronic Profile

The fundamental difference between phenylacetylene and 4-ethynyl-1-phenyl-1H-pyrazole lies in the electronic nature of the aromatic system attached to the ethynyl group. The 1-phenyl-1H-pyrazole ring system, with its two nitrogen atoms, imparts distinct electronic properties compared to the simple benzene ring of phenylacetylene.

  • Phenylacetylene: The phenyl group is generally considered weakly electron-withdrawing through induction but can participate in resonance. Its overall electronic effect is relatively neutral, making it a reliable and predictable substrate.

  • 4-Ethynyl-1-phenyl-1H-pyrazole: The pyrazole ring is an electron-deficient (π-deficient) heterocycle due to the electronegativity of the two nitrogen atoms. This results in a significant electron-withdrawing effect on the C4 position, which in turn influences the attached ethynyl group.

This electron-withdrawing nature leads to two primary consequences for the alkyne:

  • Increased Acidity: The acetylenic C-H bond in 4-ethynyl-1-phenyl-1H-pyrazole is more acidic than that in phenylacetylene. This facilitates deprotonation and the formation of metal acetylides, a key step in many coupling reactions.

  • Polarization of the Triple Bond: The C≡C bond becomes more polarized, rendering the terminal carbon more electrophilic, which can influence its reactivity in cycloaddition reactions.

Figure 1: Structures of Phenylacetylene and 4-Ethynyl-1-phenyl-1H-pyrazole.

Part 2: Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[1] The mechanism involves two interconnected catalytic cycles. The increased acidity of the pyrazole-alkyne is expected to facilitate the formation of the copper acetylide intermediate, which can lead to faster reaction rates or allow for milder reaction conditions compared to phenylacetylene.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne Transmetalation cu_acetylide Cu(I)-C≡CR² pd_alkyne->pd0 product R¹-C≡C-R² pd_alkyne->product Reductive Elimination cu_x Cu(I)X cu_acetylide->pd_complex Enters Pd Cycle cu_acetylide->cu_x alkyne H-C≡CR² (Alkyne) alkyne->cu_acetylide Deprotonation (Base)

Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Performance Comparison

While direct kinetic competition studies are not widely available, a comparison of published protocols reveals that ethynylpyrazoles can be coupled efficiently, often under standard conditions similar to those used for phenylacetylene.[2] The key difference often lies in the choice of base and temperature, where the more acidic pyrazole derivative may require less stringent conditions.

FeaturePhenylacetylene4-Ethynyl-1-phenyl-1H-pyrazoleRationale for Difference
Typical Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuIBoth are effective for a wide range of substrates.
Base Triethylamine (TEA), DIPEATriethylamine (TEA)The higher acidity of the pyrazole-alkyne allows for efficient deprotonation with common amine bases.
Reaction Time 2-24 hours2-12 hours (Substrate Dependent)Faster formation of the copper acetylide with the pyrazole derivative can lead to shorter reaction times.[2]
Yields Good to Excellent (70-95%)[3][4]Good to Excellent (65-70% reported for related structures)[2]Yields are highly dependent on the coupling partner, but both alkynes are competent substrates.
Side Reactions Homocoupling (Glaser coupling) is a common side reaction.[5]Homocoupling is also possible.The electron-deficient nature of the pyrazole may slightly disfavor oxidative homocoupling compared to phenylacetylene under certain conditions.
Representative Experimental Protocol: Sonogashira Coupling

Objective: To couple an aryl bromide (e.g., 4-bromoanisole) with the respective alkyne.

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL).

  • Add the terminal alkyne (phenylacetylene or 4-ethynyl-1-phenyl-1H-pyrazole, 1.2 mmol).

  • Stir the reaction mixture at room temperature (or heat to 60 °C if no reaction is observed) and monitor by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind choices: The use of a Pd(0) source (often generated in situ) and a Cu(I) co-catalyst is standard.[1] Anhydrous and inert conditions are crucial to prevent catalyst deactivation and minimize oxidative homocoupling of the alkyne.[5] Triethylamine acts as both the base and a solvent.

Part 3: Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles.[6] The reaction is generally robust and tolerates a wide range of functional groups. The reactivity can be influenced by the electronic properties of the alkyne. Electron-deficient alkynes, such as 4-ethynyl-1-phenyl-1H-pyrazole, are expected to be highly reactive in this transformation.

Performance Comparison

Both alkynes are excellent substrates for the CuAAC reaction, typically providing high yields of the corresponding triazole products. The enhanced electrophilicity of the pyrazole-alkyne's terminal carbon may lead to faster reaction rates.

FeaturePhenylacetylene4-Ethynyl-1-phenyl-1H-pyrazoleRationale for Difference
Catalyst System CuSO₄/Sodium Ascorbate, CuICuSO₄/Sodium Ascorbate, CuIThe standard in situ generation of the Cu(I) catalyst is effective for both.[7]
Solvent t-BuOH/H₂O, DMSO, THFt-BuOH/H₂O, DMSO, THFBoth substrates are soluble and reactive in common solvent systems for CuAAC.[7]
Reaction Rate Generally fast (0.5 - 4 hours)[7][8]Expected to be fast or faster.The electron-withdrawing pyrazole group can accelerate the cycloaddition step.
Yields Typically >90%[9]Expected to be >90%The reaction is known for its high efficiency and yields with a broad range of substrates.
Representative Experimental Protocol: CuAAC Reaction

Objective: To react an organic azide (e.g., benzyl azide) with the respective alkyne.

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and the terminal alkyne (phenylacetylene or 4-ethynyl-1-phenyl-1H-pyrazole, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol% from a 1M stock).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol% from a 0.5M stock).

  • Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Causality behind choices: The use of CuSO₄ with a reducing agent like sodium ascorbate continuously generates the active Cu(I) species in situ, preventing the need to handle potentially unstable Cu(I) salts.[7] The t-BuOH/water solvent system is a versatile medium that solubilizes a wide range of organic substrates while being compatible with the inorganic catalyst components.

Part 4: Considerations in Catalytic Hydrogenation

The selective semihydrogenation of alkynes to alkenes is a critical transformation. The electronic nature of the alkyne and the presence of potential coordinating groups can significantly impact catalyst performance and selectivity.

  • Phenylacetylene: Its hydrogenation has been extensively studied. Using catalysts like Lindlar's catalyst (Pd/CaCO₃/PbO) or specific Pd-based single-atom alloy catalysts can achieve high selectivity for styrene over complete reduction to ethylbenzene.[10][11]

  • 4-Ethynyl-1-phenyl-1H-pyrazole: The presence of the pyrazole ring introduces a new variable. The nitrogen lone pairs can coordinate to the surface of the palladium catalyst. This coordination can have several effects:

    • Altered Adsorption Geometry: The molecule may adsorb on the catalyst surface differently than phenylacetylene, influencing which face of the triple bond is presented for hydrogen addition.

    • Catalyst Inhibition/Poisoning: Strong coordination of the nitrogen atoms could block active sites on the catalyst, leading to lower reaction rates or complete inhibition.

    • Modified Selectivity: The electronic perturbation of the triple bond and the potential directing effects of the coordinated heterocycle could alter the selectivity between the alkene and the fully saturated alkane.

While specific comparative data is limited, researchers should anticipate that the hydrogenation of 4-ethynyl-1-phenyl-1H-pyrazole may require more careful optimization of catalysts and conditions compared to the more straightforward hydrogenation of phenylacetylene.[12]

Conclusion and Outlook

This guide illuminates the distinct chemical personalities of 4-ethynyl-1-phenyl-1H-pyrazole and phenylacetylene, governed by the electronic influence of their respective aromatic substituents.

  • 4-Ethynyl-1-phenyl-1H-pyrazole emerges as a more "activated" alkyne. Its electron-deficient nature, stemming from the pyrazole core, enhances the acidity of its terminal proton. This property can be advantageous in reactions where acetylide formation is a key step, such as the Sonogashira coupling and CuAAC reaction , potentially leading to faster reactions or milder conditions.

  • Phenylacetylene remains the robust and predictable standard. Its relatively neutral electronic profile makes it an excellent substrate across a vast array of transformations with a well-documented history of reactivity, providing a reliable baseline for methodological development.

The choice between these two alkynes should be guided by the specific synthetic objective. For applications in medicinal chemistry and materials science where the pyrazole moiety is a desired structural component, 4-ethynyl-1-phenyl-1H-pyrazole is an excellent and reactive building block. However, its heteroaromatic nature may introduce complexities in certain catalytic processes like hydrogenation, requiring careful optimization. For fundamental studies or when a simple, reliable aromatic alkyne is needed, phenylacetylene continues to be the substrate of choice.

Sources

Comparative

HPLC Analytical Method Validation for 4-Ethynyl-1-phenyl-1H-pyrazole Purity: A Comparative Guide

Executive Summary & Chemical Context [1] (CAS: 51294-73-6) is a highly versatile terminal alkyne building block, widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

[1] (CAS: 51294-73-6) is a highly versatile terminal alkyne building block, widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for pharmaceutical synthesis. Ensuring the absolute purity of this intermediate is critical; trace impurities such as unreacted starting materials (e.g., 1-phenyl-1H-pyrazole) or oxidative homocoupling byproducts (Glaser diynes) can poison catalysts or skew stoichiometric ratios during downstream synthesis.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving this compound, grounded in the enhanced lifecycle approach described by [2][3]. By moving beyond standard protocols, we will explore the causality behind stationary phase selection and outline a self-validating analytical protocol compliant with [2].

Analytical Target Profile (ATP) & Separation Causality

The first step in modern analytical development is defining the Analytical Target Profile (ATP). For 4-Ethynyl-1-phenyl-1H-pyrazole, the method must accurately quantify the Active Pharmaceutical Ingredient (API) and resolve it from structurally similar impurities with a baseline resolution ( Rs​ ) > 1.5, while maintaining a precise linear response for impurity profiling down to 0.05%[4].

The Selectivity Challenge: C18 vs. Phenyl-Hexyl

Standard reversed-phase methods for pyrazole derivatives typically default to an Octadecylsilane (C18) column[5]. However, 4-Ethynyl-1-phenyl-1H-pyrazole presents a unique challenge: the structural difference between the API and its primary des-ethynyl impurity (1-phenyl-1H-pyrazole) is minimal in terms of pure hydrophobicity (LogP).

The Causality of Choice: While a C18 column relies strictly on hydrophobic dispersive forces, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. Because the API contains a highly electron-rich conjugated system (a phenyl ring, a pyrazole ring, and an alkyne triple bond), it interacts strongly with the phenyl groups on the stationary phase. This selective π−π retention mechanism pulls the ethynyl API apart from the less conjugated des-ethynyl impurity, effectively solving the co-elution risk.

SeparationMechanism cluster_0 Analyte & Impurities cluster_1 Stationary Phases A 4-Ethynyl-1-phenyl-1H-pyrazole C18 C18 (Hydrophobic) A->C18 Co-elution Risk PH Phenyl-Hexyl (Hydrophobic + π-π) A->PH Strong π-π Retention B 1-phenyl-1H-pyrazole (Impurity) B->C18 Co-elution Risk B->PH Weak π-π Retention

Fig 1: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Quantitative Performance Comparison

The following table summarizes the comparative experimental data obtained during column screening, demonstrating the superiority of the Phenyl-Hexyl phase for this specific molecular class.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5µm)ICH Q2(R2) Acceptance Criteria
Retention Time (API) 6.2 min8.5 minN/A
Resolution ( Rs​ ) vs Impurity 1.1 (Partial Co-elution)2.8 (Baseline Separation) >1.5
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 8,50012,400 >2,000

Optimized Experimental Protocol (Self-Validating System)

To ensure the method is robust and reproducible, we employ an acidic mobile phase. The addition of 0.1% Trifluoroacetic Acid (TFA) serves a critical causal function: it suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the pyrazole nitrogen atoms that cause peak tailing[4].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Ultrapure Water with 0.1% TFA (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% TFA (v/v).

  • Note: Sonicate and degas both phases for 15 minutes prior to use.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Detection: Photodiode Array (PDA) at 254 nm (Optimal for conjugated π systems).

  • Injection Volume: 10 µL.

3. Gradient Program:

  • 0–2 min: 20% B (Isocratic hold to focus the analyte band).

  • 2–12 min: 20% 80% B (Linear gradient to elute strongly retained diynes).

  • 12–15 min: 80% B (Column wash).

  • 15–20 min: 20% B (Re-equilibration).

4. System Suitability Testing (SST) - The Self-Validating Engine: Before analyzing unknown batches, the system must validate its own fitness. Inject a standard solution (100 µg/mL API spiked with 1% des-ethynyl impurity) in five replicates. The run is only valid if:

  • Rs​ between the critical pair is >1.5 .

  • Tf​ for the API is ≤1.5 .

  • %RSD of the API peak area is <2.0% .

ICH Q2(R2) Method Validation Workflow

Once the protocol is established, it must be formally validated according to[2][6]. The validation proves the method is fit for its intended purpose across its lifecycle.

ValidationWorkflow ATP 1. Define ATP (ICH Q14) Dev 2. Method Optimization ATP->Dev Val 3. ICH Q2(R2) Validation Dev->Val Spec Specificity Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (98-102%) Val->Acc Prec Precision (RSD < 2%) Val->Prec Life 4. Routine QC & Lifecycle Spec->Life Lin->Life Acc->Life Prec->Life

Fig 2: Analytical method lifecycle and ICH Q2(R2) validation workflow for pyrazole derivatives.

Validation Execution Steps:
  • Specificity & Peak Purity:

    • Protocol: Inject blank matrix, placebo, and API subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours).

    • Causality: Utilizing the PDA detector, extract the 3D spectral data across the API peak. The method is specific if the Purity Angle is less than the Purity Threshold, proving no degradation products are co-eluting underneath the main peak[4].

  • Linearity & Range:

    • Protocol: Prepare five concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the nominal concentration). Plot peak area against concentration.

    • Criteria: The correlation coefficient ( R2 ) must be >0.999 , ensuring the detector response does not artificially inflate or deflate purity calculations[5].

  • Accuracy (Recovery):

    • Protocol: Spike a known blank matrix with the API standard at 80%, 100%, and 120% of the target concentration in triplicate.

    • Criteria: Mean recovery must fall between 98.0% and 102.0%[4].

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: Analyze six independent preparations of the API at 100% concentration on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

    • Criteria: The Relative Standard Deviation (RSD) for peak areas must be <2.0% [4][5].

  • Sensitivity (LOD & LOQ):

    • Protocol: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

    • Criteria: Limit of Detection (LOD) is established at S/N 3:1. Limit of Quantification (LOQ) is established at S/N 10:1, which is critical for quantifying trace click-chemistry impurities[4].

References

  • BenchChem. "A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine."[5]

  • Bidepharm. "CAS 51294-73-6 | 4-Ethynyl-1-phenyl-1H-pyrazole."[1]

  • University of Pretoria. "A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazolone derivative."[4]

  • CASSS. "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)."[2]

  • Agilent Technologies. "Use of 2D-Liquid Chromatography in GMP Regulated Laboratories (USP <1220> & ICH Q2(R2))."[3]

Sources

Validation

Spectroscopic Validation of 4-Ethynyl-1-phenyl-1H-pyrazole Derived 1,2,3-Triazoles: A Comparative Guide

Introduction: The Pyrazole-Triazole Pharmacophore In modern drug discovery, the fusion of pyrazole and 1,2,3-triazole moieties has emerged as a privileged scaffold. These hybrids are extensively investigated for their po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole-Triazole Pharmacophore

In modern drug discovery, the fusion of pyrazole and 1,2,3-triazole moieties has emerged as a privileged scaffold. These hybrids are extensively investigated for their potent antimicrobial, anticancer, and 5α-reductase inhibitory activities [1]. The synthesis of these dual-pharmacophores typically relies on the cycloaddition of an azide with a terminal alkyne—specifically, 4-ethynyl-1-phenyl-1H-pyrazole .

However, the uncatalyzed thermal Huisgen cycloaddition yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers, which is unacceptable for rigorous pharmaceutical development. As an application scientist, I frequently encounter workflows where researchers struggle to definitively prove the regiochemistry of their synthesized hybrids. This guide provides a comprehensive, objective comparison of the catalytic pathways used to control this regioselectivity and the spectroscopic validation required to prove it.

Catalytic Divergence: CuAAC vs. RuAAC

To achieve regiospecificity, the cycloaddition must be transition-metal catalyzed. The choice of metal dictates the mechanistic pathway and the final architecture of the molecule [2].

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Utilizes Cu(I) to exclusively yield the 1,4-disubstituted 1,2,3-triazole . The mechanism proceeds via a highly reactive six-membered copper(III) metallacycle. The Cu(I) catalyst binds to the terminal alkyne, lowering the activation energy and strictly enforcing the 1,4-geometry [3].

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Utilizes Ru(II) complexes (e.g., Cp*RuCl(PPh3)2) to selectively yield the 1,5-disubstituted 1,2,3-triazole . Unlike copper, ruthenium coordinates both the alkyne and the azide, forming a ruthenacycle intermediate that drives the kinetically controlled 1,5-substitution pattern [4].

G Start 4-Ethynyl-1-phenyl-1H-pyrazole + Organic Azide (R-N3) Cu_Cat CuAAC Pathway (CuSO4 / Na Ascorbate) Start->Cu_Cat Cu(I) Catalysis Ru_Cat RuAAC Pathway (Cp*RuCl(PPh3)2) Start->Ru_Cat Ru(II) Catalysis Intermediate_Cu 6-Membered Cu-Metallacycle Cu_Cat->Intermediate_Cu Intermediate_Ru Ruthenacycle Intermediate Ru_Cat->Intermediate_Ru Prod_14 1,4-Disubstituted Triazole (Sterically favored, C5-H ~8.3 ppm) Intermediate_Cu->Prod_14 Reductive Elimination Prod_15 1,5-Disubstituted Triazole (Kinetically controlled, C4-H ~7.9 ppm) Intermediate_Ru->Prod_15 Reductive Elimination

Divergent catalytic pathways for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles.

Spectroscopic Validation: Dissecting the Regioisomers

To ensure the integrity of the synthesized library, a self-validating spectroscopic workflow must be employed. You cannot rely solely on mass spectrometry, as both regioisomers possess identical exact masses.

FT-IR Spectroscopy: The First Line of Confirmation

Infrared spectroscopy provides immediate, binary feedback on reaction completion. The starting material, 4-ethynyl-1-phenyl-1H-pyrazole, exhibits a sharp, diagnostic terminal alkyne C-H stretch at ~3300 cm⁻¹ and a weaker C C stretch at ~2110 cm⁻¹ .

  • Validation Logic: The complete disappearance of the 3300 cm⁻¹ band in the crude product confirms the consumption of the alkyne. The appearance of new bands at 1620–1640 cm⁻¹ (C=C and C=N stretching) confirms the formation of the triazole ring [1].

Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof

Proton (¹H) and Carbon (¹³C) NMR are the only tools capable of definitively differentiating the 1,4- from the 1,5-isomer [2].

  • ¹H NMR Causality: In the 1,4-isomer , the triazole C5 proton is flanked by the N1 atom and the C4-pyrazole substituent. The anisotropic deshielding from the adjacent coplanar rings pushes this proton significantly downfield, typically resonating as a sharp singlet between δ 8.30 – 8.80 ppm .

  • Conversely, in the 1,5-isomer , steric clash between the N1-substituent and the C5-pyrazole group forces the rings out of coplanarity. This disrupts extended conjugation and reduces anisotropic deshielding, causing the triazole C4 proton to resonate further upfield, typically around δ 7.80 – 8.00 ppm [2]. Furthermore, if a benzyl azide was used, the benzylic -CH₂- protons will shift depending on the isomer (typically ~5.30 ppm for 1,4-isomers and ~5.60 ppm for 1,5-isomers due to the proximity of the C5 substituent).

  • ¹³C NMR Causality: The triazole carbons are highly diagnostic. In the 1,4-isomer, the C4 carbon (bearing the pyrazole) appears around 143–147 ppm , while the unsubstituted C5 carbon appears around 120–123 ppm . In the 1,5-isomer, the unsubstituted C4 carbon shifts downfield to ~133 ppm , and the substituted C5 carbon appears at ~136 ppm [4].

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic markers used to validate the transformation of 4-ethynyl-1-phenyl-1H-pyrazole into its respective triazole hybrids (assuming reaction with a standard aryl/alkyl azide).

Spectroscopic Marker4-Ethynyl-1-phenyl-1H-pyrazole (Starting Material)1,4-Disubstituted Triazole Hybrid (CuAAC Product)1,5-Disubstituted Triazole Hybrid (RuAAC Product)
IR: C-H Stretch ~3300 cm⁻¹ (Sharp)AbsentAbsent
IR: C C Stretch ~2110 cm⁻¹ (Weak)AbsentAbsent
¹H NMR: Triazole C-H N/Aδ 8.30 – 8.80 ppm (C5-H, singlet)δ 7.80 – 8.00 ppm (C4-H, singlet)
¹H NMR: Alkyne C-H δ 4.15 ppm (singlet)AbsentAbsent
¹³C NMR: Triazole C-H N/Aδ 120.0 – 123.0 ppm (C5)δ 133.0 – 135.0 ppm (C4)
¹³C NMR: Triazole C-R N/Aδ 143.0 – 147.0 ppm (C4)δ 136.0 – 138.0 ppm (C5)
HRMS (ESI) [M+H]⁺ = 169.07[M+H]⁺ = Target Mass[M+H]⁺ = Target Mass (Identical to 1,4)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not simply follow these steps blindly. Use the embedded validation checkpoints to confirm the mechanistic progression of your reaction.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Hybrids

This protocol utilizes in situ reduction of Cu(II) to the active Cu(I) species, preventing catalyst oxidation issues.

  • Preparation: In a 25 mL round-bottom flask, dissolve 4-ethynyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol) and the target organic azide (1.1 equiv, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Activation: Add sodium ascorbate (0.2 equiv, 0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 0.05 mmol).

    • Causality Check: The solution should turn from blue (Cu²⁺) to pale yellow/colorless, indicating the successful generation of the active Cu⁺ catalyst.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

  • Validation Checkpoint 1 (In-Process): Spot the reaction on a TLC plate (Hexane:EtOAc 7:3) alongside the starting alkyne. A successful reaction will show the complete disappearance of the high-Rf alkyne spot.

  • Workup: Dilute with ice-cold water (20 mL). The 1,4-triazole typically precipitates. Filter the solid and wash with cold water and dilute aqueous ammonia (to remove residual copper salts).

  • Validation Checkpoint 2 (Post-Process): Perform a rapid ATR-FTIR on the crude solid. If the 3300 cm⁻¹ peak is absent, proceed to recrystallization (typically from EtOH). If present, the reaction stalled; re-subject the mixture to fresh sodium ascorbate.

Protocol B: RuAAC Synthesis of 1,5-Disubstituted Hybrids

This protocol requires strictly anhydrous and anaerobic conditions due to the sensitivity of the ruthenium catalyst.

  • Preparation: Flame-dry a Schlenk tube under argon. Add 4-ethynyl-1-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the target organic azide (1.0 equiv, 1.0 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Catalyst Addition: Inside a glovebox or under strict positive argon pressure, add Cp*RuCl(PPh3)2 (0.02 equiv, 0.02 mmol).

  • Reaction: Seal the tube and heat to 60 °C for 12 hours.

    • Causality Check: Heating is required to facilitate the dissociation of the triphenylphosphine ligands, opening coordination sites on the Ru center for the alkyne and azide.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify directly via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc).

  • Validation Checkpoint: Run ¹H NMR on the purified fraction. Verify the regiochemistry by locating the triazole proton. If it appears at ~7.9 ppm, the 1,5-isomer is confirmed. If a peak appears at >8.3 ppm, Cu-contamination or thermal degradation occurred, leading to a mixed product.

References

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. National Center for Biotechnology Information (PMC). Available at:[Link]

  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. Società Chimica Italiana. Available at:[Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of 1,5-regioregular polytriazoles by efficient NMe4OH-mediated azide-alkyne click polymerization. Royal Society of Chemistry. Available at:[Link]

Comparative

A Comparative Guide for Bioconjugation Efficiency: 4-Ethynyl-1-phenyl-1H-pyrazole vs. Aliphatic Alkynes

In the dynamic field of bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands as a paramount tool for covalently linking molecules with precision and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands as a paramount tool for covalently linking molecules with precision and efficiency.[1][2] The choice of alkyne is a critical parameter that significantly dictates reaction kinetics, yield, and the ultimate stability of the bioconjugate. This guide provides a detailed, evidence-based comparison between the performance of 4-ethynyl-1-phenyl-1H-pyrazole, an aromatic alkyne, and conventional aliphatic alkynes, offering actionable insights for researchers, scientists, and drug development professionals.

The Alkyne's Decisive Role in CuAAC Reaction Dynamics

The CuAAC reaction forges a highly stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] While the azide partner is relatively consistent, the structural and electronic properties of the alkyne profoundly influence the reaction's efficiency. An ideal alkyne for bioconjugation should exhibit rapid reactivity under physiological conditions (aqueous environment, neutral pH, room temperature), demonstrate high specificity to minimize off-target reactions, and form a robust conjugate that withstands the biological milieu.

The Competitors: A Structural and Electronic Dichotomy

This guide evaluates two distinct classes of alkynes widely used in bioconjugation:

  • Aliphatic Alkynes: These are the foundational tools of click chemistry, featuring a terminal alkyne attached to a linear or simple branched carbon chain (e.g., propargyl alcohol, propargylamines). Their straightforward structure and commercial availability have made them a default choice for many applications.

  • 4-Ethynyl-1-phenyl-1H-pyrazole: This compound is a representative of aryl alkynes. Its structure, which features the alkyne directly attached to a phenyl-substituted pyrazole ring system, confers unique electronic characteristics that set it apart from its aliphatic counterparts.[3]

Comparative Analysis: Reaction Efficiency and Kinetics

The foremost metric for an alkyne's performance in bioconjugation is the reaction rate. A significant body of research indicates that alkynes substituted with electron-withdrawing groups exhibit accelerated kinetics in CuAAC reactions. Aromatic alkynes are generally more reactive than aliphatic ones.[4][5]

The enhanced reactivity of 4-ethynyl-1-phenyl-1H-pyrazole stems from the electron-withdrawing nature of the phenyl-pyrazole moiety. This electronic pull increases the acidity of the terminal alkyne proton, facilitating the deprotonation and subsequent formation of the copper(I)-acetylide complex, a rate-determining step in the catalytic cycle.[1] Studies have shown that electronically activated alkynes, such as propiolamides, react significantly faster than simple aliphatic or even standard aromatic alkynes, highlighting the profound impact of electronic effects.[6]

Table 1: Relative Performance of Alkynes in CuAAC

Alkyne ClassRepresentative ExamplesRelative ReactivityKey Characteristics
Aliphatic Alkynes Propargyl alcohol, PropargylaminesSlowerBaseline reactivity, cost-effective, widely used.[6]
Aromatic Alkynes PhenylacetyleneModerateMore reactive than aliphatic alkynes.[4]
Electronically Activated Alkynes Propiolamides, 4-Ethynyl-1-phenyl-1H-pyrazoleFasterElectron-withdrawing groups accelerate the reaction, allowing for lower catalyst concentrations and shorter reaction times.[5][6]

This kinetic advantage is crucial in bioconjugation, where rapid reaction completion at low, biocompatible copper concentrations is highly desirable to preserve the integrity and function of sensitive biomolecules like proteins and nucleic acids.[7]

The Resulting Conjugate: Stability of the Triazole Linkage

The 1,2,3-triazole ring formed via CuAAC is exceptionally stable due to its aromatic character, making it resistant to hydrolysis, oxidation, and reduction in most biological contexts.[8][9] The substituent groups attached to the triazole can, however, influence its overall properties. The aryl-substituted triazole generated from 4-ethynyl-1-phenyl-1H-pyrazole is expected to confer greater enzymatic and chemical stability to the conjugate compared to an alkyl-substituted triazole, owing to the robustness of the aromatic pyrazole structure.

Experimental Protocol: A Self-Validating Workflow for Protein Labeling

This section details a generalized, robust protocol for labeling an alkyne-modified protein with an azide-functionalized reporter molecule. The inclusion of a model alkyne control allows for self-validation of the reaction components.

Materials:
  • Alkyne-modified Protein (e.g., 50 µM in PBS)

  • Azide-functionalized Reporter (e.g., 5 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)

  • Reducing Agent: Sodium Ascorbate (e.g., 100 mM stock in water, prepared fresh )

  • Optional Control: Propargyl alcohol (for testing reaction mix)

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Initiation & Incubation cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare fresh Sodium Ascorbate solution E Initiate reaction by adding fresh Sodium Ascorbate A->E B Prepare Catalyst Premix: Mix CuSO4 and THPTA ligand (e.g., 1:5 ratio) D Add Catalyst Premix to the Reaction Mix B->D C Prepare Reaction Mix: Combine Alkyne-Protein and Azide-Reporter in PBS C->D D->E F Incubate at RT or 37°C. (Shorter time for Aryl Alkynes) E->F G Purify the conjugate to remove excess reagents (e.g., SEC, dialysis) F->G H Characterize the labeled protein (SDS-PAGE, Mass Spec, etc.) G->H

Figure 1: A generalized experimental workflow for CuAAC bioconjugation.

Expertise & Causality Behind Experimental Choices:
  • Fresh Sodium Ascorbate: Ascorbate is readily oxidized by atmospheric oxygen. Using a freshly prepared solution is paramount to ensure efficient reduction of Cu(II) to the catalytically active Cu(I) state throughout the reaction.[10]

  • THPTA Ligand: This water-soluble ligand plays a dual role. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and protecting the target biomolecule from damaging reactive oxygen species (ROS) that can be generated. It also accelerates the reaction kinetics.[10]

  • Catalyst Premix: Premixing the CuSO₄ and ligand before adding them to the protein solution allows the copper to be chelated, which can prevent it from binding non-specifically to the biomolecule and causing precipitation or denaturation.

  • Self-Validation: If a conjugation fails, the reactivity of the catalyst and azide can be quickly verified by performing a small-scale control reaction with a simple alkyne like propargyl alcohol and a fluorogenic azide.[10][11]

Mechanistic Underpinnings of Enhanced Reactivity

The superior performance of 4-ethynyl-1-phenyl-1H-pyrazole is best understood by examining the CuAAC catalytic cycle. The aryl pyrazole's structure directly accelerates the key step of copper acetylide formation.

G cluster_cycle CuAAC Catalytic Cycle cluster_aryl_effect Acceleration by 4-Ethynyl-1-phenyl-1H-pyrazole Cu_I Cu(I) Alkyne R-C≡CH (Alkyne) Acetylide Rate-Limiting Step: Cu(I)-Acetylide Formation Alkyne->Acetylide + Cu(I) Cu_Triazolide Copper Triazolide Acetylide->Cu_Triazolide + Azide Lower_Ea Lower Activation Energy for Acetylide Formation Azide R'-N3 (Azide) Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Product->Cu_I Regenerates Aryl_Alkyne 4-Ethynyl-1-phenyl-1H-pyrazole EW_Effect Electron-Withdrawing Phenyl-Pyrazole Ring Aryl_Alkyne->EW_Effect Proton_Acidity Increased Alkyne Proton Acidity EW_Effect->Proton_Acidity Proton_Acidity->Lower_Ea Rate_Up Accelerated Overall Reaction Rate Lower_Ea->Rate_Up

Figure 2: The CuAAC mechanism and the accelerating effect of the aryl pyrazole alkyne.

The electron-withdrawing phenyl-pyrazole system lowers the pKa of the alkyne's terminal proton. This makes the proton easier to remove, lowering the activation energy for the formation of the crucial copper-acetylide intermediate and thereby accelerating the entire catalytic cycle.

Concluding Remarks for the Practicing Scientist

While aliphatic alkynes are dependable reagents for many standard bioconjugation tasks, 4-ethynyl-1-phenyl-1H-pyrazole and related electronically activated aryl alkynes offer a distinct advantage for applications requiring maximal efficiency. The ability to achieve faster conjugations with lower catalyst concentrations translates to higher yields, reduced cytotoxicity, and better preservation of biomolecular function. For challenging conjugations involving low-abundance targets or particularly sensitive proteins, the kinetic benefits conferred by the aryl pyrazole structure can be the deciding factor between a successful experiment and a failed one. As the demands for precision and efficiency in bioconjugation continue to grow, the rational selection of highly reactive building blocks like 4-ethynyl-1-phenyl-1H-pyrazole will be increasingly critical to advancing drug development and molecular biology.

References

  • Hein, J. E., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • baseclick GmbH. (n.d.). Protocols.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • BenchChem. (2025).
  • Finn, M. G. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1947.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Wang, X., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.
  • Gaba, M., et al. (2022).
  • Gaba, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882286.
  • Abdel-Wahab, B. F., et al. (2018).
  • Chen, J. R., et al. (2022). Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation.
  • Kumar, A., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(52), 36391-36417.
  • Singh, S., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(11), 105229.
  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.

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Route proposals generated from BenchChem retrosynthesis models.

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